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  • Product: 2-Bromo-3,5-dinitrothiophene
  • CAS: 2160-38-5

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 2-bromo-3,5-dinitrothiophene

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-bromo-3,5-dinitrothiophene Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-bromo-3,5-dinitrothiophene

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among these, thiophene derivatives hold a place of distinction due to their diverse biological activities and unique electronic properties. This guide focuses on 2-bromo-3,5-dinitrothiophene, a highly activated and functionalized heterocyclic compound. Its structure, rich with reactive sites, presents a compelling platform for the synthesis of complex molecular architectures. The presence of two potent electron-withdrawing nitro groups and a strategically placed bromine atom makes this molecule exceptionally susceptible to nucleophilic aromatic substitution, while also offering orthogonal reactivity for cross-coupling reactions. This document serves as a comprehensive technical resource, moving from the molecule's fundamental properties and synthesis to its core reactivity and potential applications, providing the field-proven insights necessary to leverage this potent synthetic intermediate.

Molecular Structure and Physicochemical Properties

2-bromo-3,5-dinitrothiophene is a substituted five-membered aromatic heterocycle. The key structural feature is the thiophene ring, which is rendered highly electron-deficient by the presence of two nitro groups at the C3 and C5 positions. This electronic profile is the primary determinant of its chemical reactivity.

Caption: Molecular Structure of 2-bromo-3,5-dinitrothiophene.

Table 1: Physicochemical Properties of 2-bromo-3,5-dinitrothiophene and an Analogue

PropertyValue for 2-bromo-3,5-dinitrothiopheneValue for Analogue: 2,5-dibromo-3,4-dinitrothiophene
CAS Number 2160-38-5[1]52431-30-8[2]
Molecular Formula C₄HBrN₂O₄SC₄Br₂N₂O₄S
Molecular Weight 269.03 g/mol 331.93 g/mol [2]
Appearance Data not available in searched literatureLight orange / yellow crystalline solid[2]
Melting Point Data not available in searched literature137-141 °C[3][4]
Solubility Data not available in searched literatureInsoluble in water; Soluble in acetone, methanol[2][5]

Note: Experimental physical properties for 2-bromo-3,5-dinitrothiophene are not readily found in the cited literature. Data for the structurally related compound 2,5-dibromo-3,4-dinitrothiophene is provided for context.

Spectroscopic Characterization (Predicted)

Experimental spectra for 2-bromo-3,5-dinitrothiophene are not publicly available in the searched databases. However, a robust prediction of its key spectral features can be made based on the electronic effects of its constituent functional groups.

Table 2: Predicted Spectroscopic Data for 2-bromo-3,5-dinitrothiophene

Technique Predicted Features
¹H NMR ~8.5 - 9.0 ppm (singlet, 1H). The strong deshielding is due to the cumulative electron-withdrawing effects of the two nitro groups and the anisotropic effect of the thiophene ring.
¹³C NMR C2 (~115-125 ppm): Carbon bearing bromine, shielded by the halogen. C3 (~145-155 ppm): Attached to a nitro group, significantly deshielded. C4 (~130-140 ppm): The sole C-H carbon, deshielded by the adjacent nitro group. C5 (~150-160 ppm): Attached to a nitro group, highly deshielded.
FT-IR ~3100 cm⁻¹: Aromatic C-H stretch (likely weak). ~1540-1580 cm⁻¹ & ~1330-1370 cm⁻¹: Asymmetric and symmetric C-NO₂ stretching vibrations, respectively (strong intensity). ~1400-1500 cm⁻¹: Aromatic C=C ring stretching. ~600-700 cm⁻¹: C-Br stretch.
Mass Spec (EI) Molecular Ion (M⁺): A prominent doublet at m/z 268 and 270, with a ~1:1 intensity ratio, characteristic of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes)[6]. Key Fragments: [M-NO₂]⁺, [M-Br]⁺.
Experimental Protocol: Spectroscopic Analysis
  • Sample Preparation (NMR): Dissolve approximately 10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • NMR Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-180 ppm is recommended.

  • Sample Preparation (FT-IR): Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, acquire the spectrum from a thin film deposited on a salt plate from a volatile solvent.

  • FT-IR Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or empty salt plate and subtract it from the sample spectrum.

  • Mass Spectrometry Acquisition: Introduce the sample into an electron ionization (EI) mass spectrometer. Acquire the spectrum over a mass range of m/z 40-400.

Synthesis and Purification

A robust and logical synthesis for 2-bromo-3,5-dinitrothiophene involves the direct dinitration of 2-bromothiophene. The thiophene ring is highly activated towards electrophilic aromatic substitution, but the presence of the deactivating bromine substituent requires strong nitrating conditions to achieve disubstitution.

Caption: Proposed workflow for the synthesis of 2-bromo-3,5-dinitrothiophene.

Protocol 1: Synthesis via Nitration of 2-Bromothiophene

Causality: This protocol uses a powerful nitrating mixture (fuming nitric and fuming sulfuric acids) because the bromine atom on the thiophene ring is deactivating, making the introduction of two strongly deactivating nitro groups challenging under milder conditions[7]. The reaction is performed at low temperatures to control the highly exothermic nature of the nitration and to minimize the formation of oxidative byproducts.

Materials:

  • 2-Bromothiophene[8]

  • Fuming nitric acid (90% or greater)

  • Fuming sulfuric acid (Oleum, 20% SO₃)

  • Crushed ice

  • Deionized water

  • Ethanol or Methanol

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and vacuum flask

Procedure:

  • Prepare Nitrating Mixture: In the 250 mL three-necked flask, equipped with a stirrer and thermometer, cool 50 mL of fuming sulfuric acid to 0 °C using an ice-salt bath.

  • Slowly add 30 mL of fuming nitric acid via the dropping funnel to the cooled sulfuric acid with vigorous stirring. Maintain the internal temperature below 10 °C throughout the addition. This creates the highly electrophilic nitronium ion (NO₂⁺).

  • Substrate Addition: Once the nitrating mixture is prepared and stable at 0-5 °C, slowly add 10.0 g of 2-bromothiophene dropwise over 30-45 minutes. The rate of addition must be carefully controlled to keep the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture onto a large beaker containing ~500 g of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.

  • Isolation: Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or methanol, then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.

Chemical Reactivity & Mechanistic Insights

The defining characteristic of 2-bromo-3,5-dinitrothiophene is its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.

The SNAr Mechanism: An Addition-Elimination Pathway

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the two powerful electron-withdrawing nitro groups at the C3 and C5 positions pull significant electron density from the thiophene ring, making it electrophilic and susceptible to attack by nucleophiles[9][10].

The reaction proceeds in two key steps:

  • Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the leaving group (the C2-bromo position), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex [11][12].

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group.

The stability of the Meisenheimer complex is the causal factor for the high reaction rate. The negative charge of the intermediate is delocalized across the thiophene ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups (relative to the site of attack), providing significant stabilization[13].

Caption: The Addition-Elimination mechanism of SNAr on 2-bromo-3,5-dinitrothiophene.

Kinetic studies on the reaction of 2-bromo-3,5-dinitrothiophene with various anilines and piperidine have confirmed this mechanism and quantified the high susceptibility of the substrate to nucleophilic attack.

Applications in Drug Discovery and Materials Science

While 2-bromo-3,5-dinitrothiophene is not an end-product therapeutic, its true value lies in its role as a versatile synthetic intermediate or scaffold. Its dense functionalization allows for the strategic and sequential introduction of molecular complexity.

  • Scaffold for Medicinal Chemistry: The core reactivity allows for the facile introduction of various nucleophilic fragments (amines, thiols, alkoxides). The resulting 2-substituted-3,5-dinitrothiophenes can serve as novel scaffolds.

  • Precursor to Fused Heterocycles: The two nitro groups can be chemically reduced (e.g., using SnCl₂/HCl or catalytic hydrogenation) to form the corresponding diamine. This 3,5-diaminothiophene derivative is a valuable precursor for synthesizing fused heterocyclic systems, such as thieno[3,2-b]pyrazines or thieno[3,2-b]imidazoles, which are privileged structures in drug discovery.

  • Orthogonal Reactivity: The C-Br bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the formation of C-C bonds. This reactivity is orthogonal to the SNAr pathway, enabling chemists to first perform a cross-coupling reaction and then a nucleophilic substitution, or vice-versa, for highly controlled molecular assembly.

Safety and Handling

As a Senior Application Scientist, I must stress that proper safety protocols are non-negotiable. 2-bromo-3,5-dinitrothiophene, as a poly-nitrated aromatic compound, requires careful handling.

Table 3: Safety and Handling Guidelines

Aspect Protocol
Personal Protective Equipment (PPE) Always wear a lab coat, chemical-resistant gloves (nitrile is a minimum), and chemical safety goggles. All handling of the solid and its solutions should be done inside a certified chemical fume hood[14].
Toxicological Hazards Aromatic nitro compounds are generally considered toxic and can be absorbed through the skin. They can cause cyanosis (reduced blood oxygen capacity) and anemia upon chronic exposure[15]. Avoid creating dust and all skin contact.
Storage Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep it segregated from strong bases, amines, and reducing agents, as contact can lead to exothermic reactions.
Stability While not classified as an explosive, poly-nitrated compounds can be sensitive to heat and shock. Avoid grinding the material or subjecting it to high impact.
Spill & Disposal In case of a spill, contain the material with a non-combustible absorbent like sand or vermiculite. Do not use combustible materials like paper towels for large spills. Collect waste in a designated, labeled hazardous waste container. Never dispose of down the drain[16].
Synthesis Hazards The nitration procedure is particularly hazardous. The use of fuming nitric and sulfuric acids requires extreme caution. The reaction is highly exothermic and can lead to thermal runaway if cooling is insufficient. Always add reagents slowly and maintain strict temperature control[17].

Conclusion

2-bromo-3,5-dinitrothiophene represents a potent tool for the advanced synthesis chemist. Its physicochemical properties are dominated by the strong electron-withdrawing nature of its dual nitro groups, which activates the C2 position for rapid and efficient nucleophilic aromatic substitution. This predictable reactivity, combined with the potential for orthogonal C-C bond formation and subsequent reduction of the nitro groups, makes it an exceptionally versatile building block. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively harness the synthetic power of this molecule to construct novel compounds for applications in drug discovery and advanced materials.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Let's Talk Science. (2024). Nitration reaction safety. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

  • LookChem. Cas 52431-30-8, 2,5-DIBROMO-3,4-DINITROTHIOPHENE. [Link]

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. [Link]

  • Royal Society of Chemistry. S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. [Link]

  • Fiveable. Handling nitric acid: Organic Chemistry II Study Guide. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • NextSDS. 2-BROMO-3,5-DINITROTHIOPHENE — Chemical Substance Information. [Link]

  • National Institute of Standards and Technology. Thiophene, 2-bromo-. In NIST WebBook. [Link]

  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Hierso, J. C., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. In PMC. [Link]

  • GOV.UK. (2024). Nitrobenzene - Incident management. [Link]

  • Google Patents.
  • Wikipedia. 2-Bromothiophene. [Link]

  • Synthesis. Preparation of 2-bromothiophene. [Link]

  • PubChem. 2-Bromothiophene. [Link]

  • Organic Syntheses. 3-bromothiophene. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Chemistry LibreTexts. (2023). Mass spectrometry 1. [Link]

  • Wiley Online Library. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. [Link]

  • Royal Society of Chemistry. Journal of Material Chemistry C Supporting Information. [Link]

  • ResearchGate. Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... [Link]

Sources

Exploratory

Electronic Structure and HOMO-LUMO Gap Engineering in Dinitrothiophene Derivatives: A Comprehensive Guide

Executive Summary Dinitrothiophene derivatives represent a highly versatile class of electron-deficient heterocycles with profound applications spanning organic electronics, energetic materials, and targeted antimicrobia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dinitrothiophene derivatives represent a highly versatile class of electron-deficient heterocycles with profound applications spanning organic electronics, energetic materials, and targeted antimicrobial drug development. The unique spatial and electronic dynamics of the dinitrothiophene core—specifically the interplay between steric hindrance and π -conjugation—allow for precise engineering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This whitepaper provides an in-depth analysis of the structural causality, gap engineering principles, pharmacological relevance, and the self-validating experimental protocols required to characterize these systems.

Structural Dynamics and Steric-Electronic Interplay

The fundamental electronic properties of dinitrothiophene derivatives are dictated by the strong electron-withdrawing nature of the nitro groups coupled with the geometric constraints of the thiophene ring.

In 3,4-dinitrothiophene architectures, the molecule experiences severe steric repulsion between the adjacent oxygen atoms of the nitro groups. To minimize this steric clash, the nitro groups are forced out of the thiophene plane, assuming a dihedral angle tilt of approximately 60°[1]. Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G* level) confirm this twisted conformation[2].

Causality of the HOMO-LUMO Shift: This 60° rotation breaks the coplanarity required for optimal p-orbital overlap. Consequently, the electron-withdrawing resonance effect is attenuated compared to 2,5-dinitrothiophenes (where coplanarity is maintained). This disruption in π -conjugation slightly raises the LUMO energy and widens the HOMO-LUMO gap, making the spatial arrangement of the nitro groups a primary lever for tuning the molecule's electronic band structure[1][2].

HOMO-LUMO Gap Engineering via Push-Pull Architecture

Dinitrothiophenes serve as exceptionally strong electron-accepting units in Donor-Acceptor (D-A) push-pull systems[2][3]. By covalently linking the electron-deficient dinitrothiophene core to electron-donating moieties (such as arylamines, pyrroles, or extended π -systems like helicenes), researchers can induce strong Intramolecular Charge Transfer (ICT)[3].

In these push-pull configurations, the HOMO predominantly localizes on the donor unit, while the LUMO is heavily concentrated on the dinitrothiophene acceptor[3]. For an isolated, unfunctionalized dinitrothiophene (DNT) core, the LUMO sits at approximately -1.71 eV and the HOMO at -5.90 eV, resulting in a wide optical band gap of 4.19 eV[4]. However, integration into conjugated polymer chains or highly coupled D-A systems can compress this gap significantly, achieving narrow band gaps in the 1.1 eV to 2.0 eV range[5].

Pharmacological Implications: Redox-Driven Mechanisms

Beyond materials science, the HOMO-LUMO gap of dinitrothiophene derivatives is a critical parameter in medicinal chemistry. Derivatives such as amixicile are potent inhibitors of pyruvate-ferredoxin oxidoreductase (PFOR), an essential enzyme in anaerobic bacteria (e.g., C. difficile) and Epsilonproteobacteria (e.g., H. pylori)[6].

Causality of Biological Activity: The mechanism of action is directly tied to the molecule's deep-lying LUMO. The low LUMO energy allows the dinitrothiophene pharmacophore to undergo a facile single-electron reduction, forming a highly reactive radical anion[1]. This radical species selectively disrupts the function of the vitamin B1 cofactor (thiamine pyrophosphate, TPP) within the PFOR enzyme, halting bacterial metabolism and leading to cell death[6]. The precise tuning of the LUMO level is paramount: it ensures the molecule is reduced selectively by the specific redox potential of bacterial pathways, avoiding off-target reduction and subsequent toxicity in mammalian cells.

Pathway A Dinitrothiophene Pharmacophore B Single Electron Reduction A->B Low LUMO Level C Radical Anion Formation B->C D PFOR Enzyme Binding C->D E TPP Cofactor Disruption D->E F Bacterial Cell Death E->F

Mechanism of PFOR enzyme inhibition by dinitrothiophene radical anions.

Self-Validating Experimental Protocols

To accurately determine the electronic structure of these derivatives, researchers must employ orthogonal, self-validating workflows combining electrochemistry and computational modeling.

Workflow A Synthesis of DNT Derivatives B DFT Optimization (B3LYP/6-311+G**) A->B C Cyclic Voltammetry (Redox Potentials) A->C D UV-Vis Spectroscopy (Optical Gap) A->D E HOMO-LUMO Gap Determination B->E C->E D->E

Workflow for the self-validating determination of HOMO-LUMO gaps in DNTs.

Electrochemical Determination of Frontier Orbitals (Cyclic Voltammetry)

Cyclic Voltammetry (CV) provides a direct empirical measurement of the oxidation and reduction potentials, which correlate to the HOMO and LUMO energies, respectively.

Step-by-Step Methodology:

  • Cell Preparation: Utilize a three-electrode setup consisting of a glassy carbon disk working electrode (5 mm diameter), a platinum wire counter electrode, and an aqueous Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode[1].

  • Solution Formulation: Dissolve the dinitrothiophene substrate (~1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte[1].

  • Deoxygenation (Self-Validation Step): Thoroughly purge the solution with high-purity N₂ gas for 15 minutes prior to scanning. Causality: Oxygen is easily reduced and will produce overlapping cathodic peaks that obscure the LUMO determination.

  • Internal Calibration: Spike the solution with Ferrocene (Fc). Causality: The Fc⁺/Fc redox couple is highly stable and solvent-independent. It acts as an internal standard to calibrate the system against the absolute vacuum scale (-4.8 eV), neutralizing any reference electrode drift[1][5].

  • Data Acquisition: Record voltammograms at varying scan rates (50 to 500 mV/s)[1]. Causality: Analyzing multiple scan rates validates whether the electron transfer process is electrochemically reversible (diffusion-controlled) or if the resulting radical anion undergoes rapid chemical degradation (EC mechanism).

  • Calculation: Extract the onset potentials ( Eonset​ ) and calculate orbital energies using the empirical equations[5]:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

Computational Validation (Density Functional Theory)

Empirical CV data must be cross-validated with computational models to map the spatial distribution of the orbitals.

Step-by-Step Methodology:

  • Geometry Optimization: Perform DFT calculations using the B3LYP functional paired with the 6-311+G(2d,p) basis set[4]. Causality of Basis Set: The inclusion of diffuse functions ('+') is absolutely critical for accurately modeling the expanded, loosely bound electron cloud of the dinitrothiophene radical anion during reduction simulations.

  • Frequency Calculation (Self-Validation Step): Following optimization, execute a vibrational frequency calculation. Causality: The absence of imaginary frequencies mathematically proves that the optimized geometry is a true local minimum on the potential energy surface, rather than an unstable saddle point.

  • Orbital Mapping: Extract the eigenvalues for the HOMO and LUMO to calculate the theoretical band gap, and map the spin density for the radical anion state to predict biological reactivity[1][4].

Quantitative Data Summary

The following table synthesizes the electronic properties of various dinitrothiophene-based architectures, illustrating the profound impact of structural modification on the HOMO-LUMO gap.

Compound / System ArchitectureHOMO (eV)LUMO (eV)Band Gap (eV)Reference
DNT Core (Unfunctionalized)-5.90-1.714.19[4]
BN-DNT 1a (Boron-Nitrogen Doped)-5.70-1.783.92[4]
Helicene Push-Pull (Compound 4a)-5.47-2.54~2.93[3]
Polythiophene 4 (Nitro-acceptor polymer)N/AN/A1.10 - 1.40[5]

Sources

Foundational

Toxicity, hazards, and SDS safety data for 2-bromo-3,5-dinitrothiophene

Comprehensive Safety, Toxicity, and Handling Guide for 2-Bromo-3,5-dinitrothiophene Introduction & Structural Profile 2-Bromo-3,5-dinitrothiophene (CAS: 2160-38-5) is a highly reactive, polyfunctionalized heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety, Toxicity, and Handling Guide for 2-Bromo-3,5-dinitrothiophene

Introduction & Structural Profile

2-Bromo-3,5-dinitrothiophene (CAS: 2160-38-5) is a highly reactive, polyfunctionalized heterocyclic building block extensively utilized in pharmaceutical research, agrochemical development, and materials science[1]. The unique electronic environment of this compound—characterized by a polarizable thiophene core heavily deactivated by two electron-withdrawing nitro groups—renders it an exceptional electrophile. However, this same reactivity profile imparts significant toxicological hazards, necessitating stringent safety protocols and a deep mechanistic understanding of its biological interactions.

Hazard Classification & SDS Safety Data

To safely handle 2-bromo-3,5-dinitrothiophene, researchers must rigorously adhere to its Safety Data Sheet (SDS) classifications. The compound presents multifaceted hazards, primarily driven by its acute toxicity, potential for genetic damage, and environmental persistence[2].

Table 1: Quantitative & Categorical Hazard Data (GHS Classification)

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity (Oral) Category 4H302Harmful if swallowed
Acute Toxicity (Dermal) Category 4H312Harmful in contact with skin
Acute Toxicity (Inhalation) Category 4H332Harmful if inhaled
Skin Corrosion/Irritation Category 2H315Causes skin irritation
Serious Eye Damage Category 2AH319Causes serious eye irritation
STOT (Single Exposure) Category 3H336May cause drowsiness or dizziness
Germ Cell Mutagenicity Category 2H341Suspected of causing genetic defects
Aquatic Toxicity Chronic 3H412Harmful to aquatic life with long-lasting effects

Mechanistic Toxicology: Pathways of Cellular Damage

The biological activity and toxicity of 2-bromo-3,5-dinitrothiophene are intrinsically linked to its chemical structure. The compound exhibits potent antimicrobial properties (e.g., against E. coli, M. luteus, and A. niger) driven by two primary mechanisms of cellular disruption[3]:

  • Nucleophilic Aromatic Substitution (SNAr): The nitro groups at the C3 and C5 positions severely deplete the electron density of the thiophene ring. This makes the C2 position, which bears the bromine leaving group, highly susceptible to nucleophilic attack. In biological systems, intracellular thiols (such as glutathione or cysteine residues in essential proteins) act as nucleophiles, displacing the bromine atom and forming covalent adducts that permanently disrupt enzymatic function[3].

  • Single-Electron Transfer (SET) & Radical Formation: The nitro groups can undergo enzymatic reduction, initiating a single-electron transfer that forms a short-lived anion radical. This radical decomposes into cytotoxic nitroso derivatives and reactive oxygen species (ROS), leading to severe oxidative stress and DNA damage, which accounts for its suspected mutagenicity[3].

ToxicityMechanism A 2-Bromo-3,5-dinitrothiophene B Nucleophilic Attack (Intracellular Thiols) A->B Thiol Exposure C Enzymatic Reduction (Single Electron Transfer) A->C Reductase Activity D SNAr: Bromine Displacement (Covalent Protein Binding) B->D C2 Position Attack E Anion Radicals & Nitroso Derivatives C->E Radical Formation F Cellular Damage & Antimicrobial Toxicity D->F Enzyme Inhibition E->F Oxidative Stress

Toxicity pathways: SNAr thiol displacement and nitro reduction leading to cellular damage.

Experimental Protocol: Safe Execution of SNAr Workflows

Given its extreme reactivity and toxicity, utilizing 2-bromo-3,5-dinitrothiophene in synthetic workflows (such as coupling with anilines or amines) requires a self-validating protocol to ensure both high chemical conversion and operator safety[4]. The following methodology details a standard SNAr reaction with an aniline derivative.

Step 1: Environmental & PPE Setup

  • Causality & Rationale: Mitigate Category 4 inhalation and dermal toxicity risks.

  • Action: Conduct all operations within a certified chemical fume hood. Don nitrile gloves (double-gloving is highly recommended), a chemically resistant lab coat, and splash-proof safety goggles.

Step 2: Reagent Preparation

  • Causality & Rationale: Acetonitrile (CH3CN) provides an optimal polar aprotic environment to stabilize the Meisenheimer complex intermediate during the SNAr mechanism[4].

  • Action: Dissolve 1.0 equivalent of 2-bromo-3,5-dinitrothiophene in anhydrous CH3CN to achieve a 0.1 M concentration. In a separate vial, prepare a solution of the nucleophile (e.g., substituted aniline, 1.2 equivalents) and a mild base (e.g., K2CO3, 1.5 equivalents) to scavenge the generated hydrobromic acid (HBr).

Step 3: Reaction Execution & Self-Validation

  • Causality & Rationale: The extreme electrophilicity of the substrate allows the reaction to proceed at ambient temperature (20°C), minimizing the risk of thermal degradation or runaway kinetics that are common with highly nitrated heterocycles[4].

  • Action: Dropwise add the nucleophile solution to the thiophene solution under continuous magnetic stirring. Self-Validation: Monitor the reaction strictly via Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours) to prevent side-product formation.

Step 4: Quenching and Workup

  • Causality & Rationale: Unreacted electrophiles must be neutralized to prevent downstream exposure during purification.

  • Action: Quench the reaction by adding cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 5: Waste Segregation and Disposal

  • Causality & Rationale: Strict compliance with Aquatic Chronic 3 hazard classifications is required to prevent environmental contamination[2].

  • Action: Collect all aqueous washings and organic solvent waste in clearly labeled, dedicated hazardous halogenated waste containers. Do not discharge into sinks or drains.

ExperimentalWorkflow Step1 1. Safety Setup Fume Hood & PPE Step2 2. Preparation Dissolve in CH3CN Step1->Step2 Step3 3. SNAr Reaction Add Nucleophile at 20°C Step2->Step3 Step4 4. Quenching Neutralize & Extract Step3->Step4 Step5 5. Waste Disposal Segregate Hazardous Waste Step4->Step5

Step-by-step workflow for the safe execution of SNAr reactions using 2-bromo-3,5-dinitrothiophene.

References

  • ResearchGate - Studies on the biological activity of some nitrothiophenes[Link]

  • NextSDS - 2-BROMO-3,5-DINITROTHIOPHENE — Chemical Substance Information[Link]

  • NextSDS - 4-bromo-2,6-dinitrophenol — Chemical Substance Information (Cross-reference for Hazard Codes)[Link]

  • ResearchGate - Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis[Link]

Sources

Exploratory

Thermodynamic stability and isomerism of bromodinitrothiophenes

An In-Depth Technical Guide to the Thermodynamic Stability and Isomerism of Bromodinitrothiophenes For Researchers, Scientists, and Drug Development Professionals Executive Summary Substituted thiophenes are a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Isomerism of Bromodinitrothiophenes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted thiophenes are a cornerstone of medicinal chemistry and materials science. The introduction of nitro and bromo functionalities onto the thiophene ring creates a class of compounds—bromodinitrothiophenes—with significant potential for diverse applications, yet their fundamental physicochemical properties remain largely unexplored. This guide provides a comprehensive framework for understanding and investigating the thermodynamic stability and isomerism of bromodinitrothiophenes. We synthesize established principles from physical organic chemistry and computational science to offer a predictive and methodological roadmap for researchers. This document outlines the key isomers, delves into the structural factors governing their stability, and provides detailed experimental and computational protocols for their systematic study. By establishing this foundational knowledge, we aim to empower scientists to harness the full potential of this promising, yet under-characterized, class of molecules.

Introduction: The Significance of Substituted Thiophenes

The thiophene ring is a privileged scaffold in drug discovery and organic electronics. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block. When substituted with electron-withdrawing groups like nitro groups and halogens, the physicochemical properties of the resulting molecule are profoundly altered.

  • Nitro Groups: These strongly electron-withdrawing substituents are crucial for modulating the electronic character of the thiophene ring, influencing its reactivity and potential as a pharmacophore. Nitroaromatic compounds are known for their diverse biological activities.

  • Bromo Substituents: The bromo group acts as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for further molecular elaboration.[1] Its size and electronegativity also contribute to the overall steric and electronic profile of the molecule.

The combination of these substituents on a thiophene core leads to bromodinitrothiophenes, a family of isomers whose relative stability is critical for predictable synthesis, purification, and ultimately, for rational drug design. Understanding which isomers are thermodynamically favored is paramount for controlling reaction outcomes and isolating the desired compound for further investigation.

Isomerism in Bromodinitrothiophenes: A Structural Overview

The disubstitution of a thiophene ring with two nitro groups and one bromo group can result in several constitutional isomers. The precise arrangement of these substituents dictates the molecule's polarity, steric profile, and electronic distribution. The six principal isomers of bromodinitrothiophene are illustrated below.

G cluster_0 Isomers of Bromodinitrothiophene 2-Bromo-3,4-dinitrothiophene 2-Bromo-3,4-dinitrothiophene 2-Bromo-3,5-dinitrothiophene 2-Bromo-3,5-dinitrothiophene 3-Bromo-2,4-dinitrothiophene 3-Bromo-2,4-dinitrothiophene 3-Bromo-2,5-dinitrothiophene 3-Bromo-2,5-dinitrothiophene 4-Bromo-2,3-dinitrothiophene 4-Bromo-2,3-dinitrothiophene 2-Bromo-4,5-dinitrothiophene 2-Bromo-4,5-dinitrothiophene

Caption: The six constitutional isomers of bromodinitrothiophene.

The relative stability of these isomers is governed by a complex interplay of several factors:

  • Steric Hindrance: Adjacent, bulky substituents (like nitro and bromo groups) lead to steric strain, destabilizing the isomer. For example, isomers with three adjacent substituents, such as 4-Bromo-2,3-dinitrothiophene, are expected to possess significant steric strain.

  • Dipole-Dipole Interactions: The strong dipole moments of the C-NO2 and C-Br bonds will interact. Repulsive interactions between parallel dipoles can destabilize an isomer, while attractive anti-parallel arrangements can be stabilizing.

  • Intramolecular Hydrogen Bonding: While not a primary factor here, in related compounds, weak C-H···O interactions can contribute to conformational preferences and stability.

  • Resonance and Inductive Effects: The positions of the electron-withdrawing nitro groups significantly impact the electron density distribution within the thiophene ring, influencing overall stability.

Methodologies for Determining Thermodynamic Stability

A dual-pronged approach, combining experimental measurements with computational modeling, is essential for a robust understanding of isomer stability.

Computational Chemistry Approaches

Quantum chemical calculations are indispensable for predicting the energetic landscape of isomers before embarking on extensive synthetic efforts.[2][3][4] High-level ab initio and Density Functional Theory (DFT) methods can provide accurate estimates of thermodynamic properties.

G start Define Isomer Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min single_point Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T) or G3/G4) verify_min->single_point Yes error Re-optimize or choose different conformer verify_min->error No thermo Thermochemical Analysis (Enthalpy, Gibbs Free Energy) single_point->thermo end Relative Stability Ranking thermo->end error->geom_opt

Caption: A typical workflow for computational prediction of isomer stability.

  • Structure Generation: Build the 3D structures of all six bromodinitrothiophene isomers.

  • Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step locates the minimum energy conformation of each molecule.

  • Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

  • Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are used to calculate the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) at a standard temperature (e.g., 298.15 K).

  • Relative Stability Ranking: Compare the Gibbs free energies of formation for all isomers. The isomer with the lowest (most negative) ΔGf° is the most thermodynamically stable.

Experimental Approaches

Experimental validation is crucial to confirm computational predictions. Calorimetry and equilibration studies are the gold standards for determining thermodynamic stability.

Given the presence of two nitro groups, these compounds may be energetic. DSC is essential for assessing their thermal stability and decomposition behavior.

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 1-2 mg of the purified bromodinitrothiophene isomer into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place both pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its decomposition point (e.g., 350 °C).

  • Data Analysis: Record the heat flow as a function of temperature. An exothermic peak indicates decomposition. The onset temperature of this exotherm is a measure of the compound's thermal stability. A sharp, high-energy exotherm suggests a significant thermal hazard potential.

This method allows for the direct measurement of the Gibbs free energy difference between interconverting isomers.

Experimental Protocol for Isomer Equilibration:

  • Reaction Setup: Dissolve a pure sample of one isomer (e.g., 2-bromo-3,4-dinitrothiophene) in a high-boiling, inert solvent (e.g., diphenyl ether).

  • Initiation of Isomerization: Heat the solution to a temperature sufficient to overcome the activation barrier for isomerization. A catalyst (e.g., a Lewis acid or a radical initiator) may be required.

  • Monitoring: Periodically take aliquots from the reaction mixture. Quench the isomerization process by rapid cooling.

  • Analysis: Analyze the composition of each aliquot using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the relative concentrations of all isomers.

  • Equilibrium Determination: Continue the experiment until the relative concentrations of the isomers remain constant over time, indicating that equilibrium has been reached.

  • Calculation of ΔG: The equilibrium constant (Keq) for the conversion of one isomer to another is calculated from their final concentrations. The standard Gibbs free energy difference is then determined using the equation: ΔG° = -RT ln(Keq) .

Predicted Stability Trends and Data Summary

While specific experimental data for bromodinitrothiophenes is not yet available in the literature, we can predict trends based on established chemical principles and data from related substituted thiophenes.[5][6]

Predicted Order of Stability (from most to least stable):

  • 3-Bromo-2,5-dinitrothiophene: Substituents are maximally separated, minimizing steric strain and dipole-dipole repulsion.

  • 2-Bromo-3,5-dinitrothiophene: Favorable separation of the two nitro groups, though with some interaction involving the 2-bromo group.

  • 2-Bromo-4,5-dinitrothiophene: Adjacent nitro groups introduce some strain.

  • 3-Bromo-2,4-dinitrothiophene: Significant steric and dipolar repulsion between the 2-nitro and 3-bromo groups.

  • 2-Bromo-3,4-dinitrothiophene: Three adjacent substituents create considerable steric strain.

  • 4-Bromo-2,3-dinitrothiophene: Likely the least stable due to severe steric crowding from three adjacent substituents.

The following table summarizes the key thermodynamic parameters that should be determined for each isomer.

IsomerPredicted Relative StabilityΔHf° (kJ/mol) (Computational)ΔGf° (kJ/mol) (Computational)Decomposition Onset (°C) (Experimental - DSC)
3-Bromo-2,5-dinitrothiophene 1 (Most Stable)To be determinedTo be determinedTo be determined
2-Bromo-3,5-dinitrothiophene 2To be determinedTo be determinedTo be determined
2-Bromo-4,5-dinitrothiophene 3To be determinedTo be determinedTo be determined
3-Bromo-2,4-dinitrothiophene 4To be determinedTo be determinedTo be determined
2-Bromo-3,4-dinitrothiophene 5To be determinedTo be determinedTo be determined
4-Bromo-2,3-dinitrothiophene 6 (Least Stable)To be determinedTo be determinedTo be determined

Implications for Synthesis and Drug Development

A thorough understanding of isomer stability has direct practical consequences:

  • Synthetic Strategy: Synthetic routes can be designed to favor the thermodynamically most stable isomer by using high temperatures and long reaction times (thermodynamic control). Conversely, to access less stable, kinetically favored isomers, milder conditions (low temperature, short reaction times) are required.

  • Purification: Knowledge of the relative stability and polarity of isomers aids in the development of effective purification strategies, such as chromatography or crystallization.

  • Biological Activity: Different isomers will present distinct three-dimensional shapes and electrostatic potential surfaces to biological targets. A specific, and potentially less stable, isomer may be the most biologically active. Therefore, the ability to synthesize and isolate pure isomers is critical for structure-activity relationship (SAR) studies.

  • Safety and Handling: As indicated by DSC, the thermal stability of these energetic molecules is a critical safety consideration for storage, handling, and scale-up.

Conclusion and Future Outlook

The study of the thermodynamic stability and isomerism of bromodinitrothiophenes represents a significant gap in the chemical literature. This guide provides the foundational, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based framework necessary to approach this research area systematically. By combining state-of-the-art computational predictions with rigorous experimental validation, researchers can elucidate the fundamental properties of these molecules. This knowledge will be instrumental in developing controlled synthetic methodologies, enabling the exploration of bromodinitrothiophenes in medicinal chemistry, and ensuring their safe handling and application. Future work should focus on executing the proposed studies to populate the thermodynamic data table and exploring the synthetic pathways to each of these intriguing isomers.

References

  • Notario, R., & Foces-Foces, C. (2012). Substituent Effects on the Thermochemistry of Thiophenes. A Theoretical (G3(MP2)//B3LYP and G3) Study. The Journal of Physical Chemistry A, 116(17), 4437-4449. [Link]

  • Ribeiro da Silva, M. A. V., & Gomes, J. R. B. (2008). Enthalpy of formation of thiophene derivatives. ResearchGate. [Link]

  • Zauer, E. A. (2011). Enthalpy of Formation of Thiophene Derivatives. Chemistry of Heterocyclic Compounds, 46(11), 1325-1329. [Link]

  • Notario, R., & Foces-Foces, C. (2012). Supporting Information for Substituent Effects on the Thermochemistry of Thiophenes. A Theoretical (G3(MP2)//B3LYP and G3) Study. ACS Publications. [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene. In NIST Chemistry WebBook. [Link]

  • Hallett, S. D. (2020). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Victoria University of Wellington. [Link]

  • Douglas, C. J., & Mague, J. T. (2022). Bent naphthodithiophenes: synthesis and characterization of isomeric fluorophores. RSC Advances, 12(31), 20040-20044. [Link]

  • Zhang, C., et al. (2020). Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. Journal of Molecular Modeling, 26(9), 253. [Link]

  • Di Donato, M., et al. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Chemistry, 6(1), 25. [Link]

  • Rittiruam, M. (2023). Computational Studies of the Stability of Carbon-based Fuel Cell Materials. University of South Carolina. [Link]

  • Champagne, B., & Adriaensens, L. (2025). Computational study of PEDOT derivatives: reducing air stability to satisfy the self-doping criteria of transparent conjugated p. Physical Chemistry Chemical Physics. [Link]

  • Wang, Y., et al. (2007). Synthesis and characterization of 3-methylthiophene bromides. ResearchGate. [Link]

  • Liu, H., et al. (2008). Thermodynamic properties and relative stability of polybrominated phenoxathiins by density functional theory. Journal of Medicinal Plants Research, 2(10), 277-285. [Link]

  • Trostchansky, A., et al. (2007). Synthesis, isomer characterization, and anti-inflammatory properties of nitroarachidonate. Biochemistry, 46(15), 4645-4655. [Link]

  • Warrender, S. Y., et al. (2023). Experimental investigation of thermodynamic stabilization in boron imidazolate frameworks (BIFs) synthesized by mechanochemistry. OSTI.GOV. [Link]

  • Obot, I. B., & Gasem, Z. M. (2021). Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. ResearchGate. [Link]

  • Touimi, S., et al. (2023). Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells. Journal of Fluorescence, 33(2), 553-563. [Link]

  • Agashe, M. V., et al. (2005). Additivity in both thermodynamic stability and thermal transition temperature for rubredoxin chimeras via hybrid native partitioning. Protein Engineering, Design and Selection, 18(8), 377-383. [Link]

  • Shirodkar, S. N., & Kaxiras, E. (2020). Thermodynamic stability of borophene, B2O3 and other B1−xOx sheets. Journal of Physics: Communications, 4(3), 031001. [Link]

  • Warrender, S. Y., et al. (2023). Experimental Investigation of Thermodynamic Stabilization in Boron Imidazolate Frameworks (BIFs) Synthesized by Mechanochemistry. Inorganic Chemistry, 62(39), 15843-15850. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-3,5-dinitrothiophene with Amines

Executive Summary The functionalization of thiophene scaffolds is a critical operation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While thiophenes are naturally electron-rich and favor el...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of thiophene scaffolds is a critical operation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While thiophenes are naturally electron-rich and favor electrophilic attack, the strategic installation of electron-withdrawing groups (EWGs) completely inverts this reactivity. This application note provides a comprehensive, mechanistic guide to the Nucleophilic Aromatic Substitution (SNAr) of 2-bromo-3,5-dinitrothiophene with amine nucleophiles. By detailing the underlying kinetic causality, solvent effects, and self-validating experimental protocols, this guide serves as a robust framework for researchers conducting library synthesis or process optimization.

Mechanistic Rationale & Structural Causality

The presence of strongly electron-withdrawing nitro groups at the 3- and 5-positions depletes the electron density of the thiophene ring, transforming the C2 position into a highly activated electrophilic center. The reaction with amines proceeds via a classic two-step addition-elimination mechanism:

  • Addition (Rate-Determining Step in Protic Solvents): The amine lone pair attacks the C2 carbon, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Elimination: The bromide ion is expelled alongside a proton, re-establishing aromaticity to yield the 2-amino-3,5-dinitrothiophene derivative.

The Causality of Steric Effects: A defining hallmark of thiophene SNAr chemistry is the "absence of secondary steric effects." In analogous benzene systems, a bulky nucleophile (e.g., piperidine) clashes with ortho-substituents, twisting the adjacent nitro group out of the aromatic plane and destroying its resonance stabilization. However, the larger internal bond angles of the five-membered thiophene ring increase the spatial distance between the C2 and C3 substituents. Consequently, the 3-nitro group remains coplanar during nucleophilic attack, maximizing resonance stabilization of the Meisenheimer complex and significantly accelerating the reaction relative to benzene analogues[1].

SNAr_Mechanism Substrate 2-Bromo-3,5-dinitrothiophene (Electrophile) Complex Meisenheimer Complex (Anionic σ-complex) Substrate->Complex Addition (k1) Nucleophile Amine (1° or 2°) (Nucleophile) Nucleophile->Complex Addition (k1) Product 2-Amino-3,5-dinitrothiophene (Substituted Product) Complex->Product Elimination (k2) LeavingGroup Bromide Ion (Br⁻) + Proton (H⁺) Complex->LeavingGroup

SNAr Addition-Elimination Mechanism via Meisenheimer Complex.

Kinetic Profiling and Solvent Effects

The kinetic pathway of this transformation is highly dependent on the solvent environment and the electronic nature of the amine:

  • Protic Solvents (e.g., Methanol): The reaction is strictly second-order. The addition step is rate-limiting because the protic solvent effectively solvates the leaving group and stabilizes the transition state. Kinetic studies using meta- and para-substituted anilines reveal a Hammett reaction constant ( ρ ) of -3.00. This large negative value indicates that electron-donating groups on the aniline heavily accelerate nucleophilic attack by stabilizing the developing positive charge on the amine nitrogen[2].

  • Aprotic Non-Polar Solvents (e.g., Benzene): The reaction exhibits base catalysis. Because non-polar solvents cannot stabilize the zwitterionic intermediate or assist in proton transfer, the elimination of the proton/leaving group becomes partially rate-limiting. The reaction is mildly accelerated by increasing the concentration of the amine, which acts as a general base to facilitate proton removal[3].

Quantitative Kinetic Data Summary
NucleophileSolventTemp (°C)Mechanistic ObservationReference
PiperidineMethanol20High reactivity; kIV​/kIII​≅2 confirming the absence of secondary steric effects.Spinelli et al.[1]
Substituted AnilinesMethanol25Hammett ρ=−3.00 ; electron-donating groups drastically accelerate attack.Spinelli et al.[2]
Substituted AnilinesBenzene25Base-catalyzed; mild acceleration with excess amine ( k3​/k2​ ratios 4.6–11 dm3mol−1 ).Consiglio et al.[3]

Experimental Protocols: A Self-Validating System

To ensure experimental trustworthiness, the following protocols incorporate built-in in-process controls (IPCs). The formation of the product is inherently self-validating: 2-amino-3,5-dinitrothiophenes exhibit deep yellow-to-red coloration due to "push-pull" extended conjugation between the electron-donating amino group and the electron-withdrawing nitro groups. This allows for direct visual and UV-Vis spectrophotometric tracking (emergence of peaks in the 350–450 nm range)[3].

Protocol A: Thermal Synthesis in Methanol (Standard Preparative Method)

Causality & Rationale: Methanol stabilizes the transition state, avoiding the need for excess amine as a base catalyst[2]. However, a minimum of 2.0 equivalents of amine is required to neutralize the hydrobromic acid byproduct, which would otherwise protonate the nucleophile and halt the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-3,5-dinitrothiophene (1.0 eq, 1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophile Addition: Add the target amine (2.1 eq, 2.1 mmol) dropwise at room temperature.

  • Reaction & IPC: Stir the mixture at 25°C. Monitor the reaction via TLC (Hexane/Ethyl Acetate) and UV-Vis spectroscopy. Self-Validation: The starting material will deplete, and the solution will undergo a distinct color change to deep yellow/orange as the highly conjugated product forms[3].

  • Workup: Once complete (typically 1–4 hours), concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Purification: Purify via recrystallization (e.g., from ethanol) or silica gel column chromatography to yield the pure 2-amino-3,5-dinitrothiophene derivative[2].

Protocol B: Microwave-Assisted Green Synthesis

Causality & Rationale: Microwave (MW) irradiation accelerates the addition-elimination sequence by rapidly superheating the polar Meisenheimer intermediates. This allows for solvent-free or green-solvent conditions, drastically reducing reaction times from hours to minutes[4].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 2-bromo-3,5-dinitrothiophene (1.0 eq) and the amine (2.5 eq). If the amine is solid, add a minimal amount of ethanol (1-2 mL) as a microwave energy-transfer medium.

  • Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 100-150 W) at 80°C for 5–15 minutes[4].

  • Quench & Isolate: Cool the vial to room temperature. Pour the mixture into crushed ice/water. Self-Validation: The sudden change in polarity will immediately precipitate the highly conjugated, colored product.

  • Filtration: Filter the precipitate under vacuum, wash thoroughly with cold water to remove amine hydrobromide salts, and dry under vacuum.

Workflow Prep 1. Reagent Prep Substrate + Amine Conditions 2. Reaction Thermal or MW Prep->Conditions Monitoring 3. IPC Monitoring TLC / UV-Vis Conditions->Monitoring Workup 4. Workup Aqueous Quench Monitoring->Workup Purification 5. Purification Crystallization Workup->Purification

Self-Validating Experimental Workflow for Thiophene SNAr.

References

  • Spinelli, D., Guanti, G., & Dell'Erba, C. (1968). "Thiophene series. Note IX . The absence of secondary steric effects in nucleophilic substitutions of thiophene derivatives: Kinetics of the reactions of 2‐bromo‐3,5‐dinitrothiophene and 2‐bromo‐3,5‐dinitro‐4‐methylthiophene with piperidine". Journal of Heterocyclic Chemistry.
  • Spinelli, D., Consiglio, G., Noto, R., & Frenna, V. (1976). "Kinetics of the reactions of 2-bromo-3,5-dinitrothiophene with meta- and para-substituted anilines in methanol. Application of Hammett and Ingold-Yukawa-Tsuno equations". The Journal of Organic Chemistry.
  • Consiglio, G., et al. (1990). "Catalysis in Aromatic Nucleophilic Substitution. Part 9. Kinetics of the Reactions of 2-Bromo-3,5-dinitrothiophene with Some meta- and para-substituted anilines in benzene". Journal of the Chemical Society, Perkin Transactions 2.
  • Ingenta Connect. (2017). "Efficient Microwave Synthesis of 2-substituted-3,5- dinitrothiophenes".
  • Benchchem. "2-Nitrothiophene CAS 609-40-5 | Research Chemical".

Sources

Application

Application Note: 2-Bromo-3,5-dinitrothiophene as a Strategic Precursor for Donor-Acceptor Conducting Polymers

Executive Summary & Scientific Rationale The development of narrow-bandgap conducting polymers relies heavily on the precise engineering of molecular energy levels. 2-Bromo-3,5-dinitrothiophene has emerged as a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of narrow-bandgap conducting polymers relies heavily on the precise engineering of molecular energy levels. 2-Bromo-3,5-dinitrothiophene has emerged as a highly specialized building block for advanced organic electronics, non-linear optical materials, and conjugated polymers[1].

The structural architecture of this molecule offers two distinct chemical advantages:

  • Extreme Electrophilicity (The Acceptor Role): The two nitro groups at the C3 and C5 positions exert a profound electron-withdrawing effect via both inductive and resonance mechanisms. When incorporated into a polymer backbone, this unit drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making it an ideal "Acceptor" (A) in Donor-Acceptor (D-A) conjugated systems.

  • Hyper-Activated Leaving Group: The extreme electron deficiency of the thiophene ring highly activates the C2-position toward Nucleophilic Aromatic Substitution (SNAr)[2]. The nitro groups stabilize the anionic Meisenheimer complex intermediate, allowing the bromide to be rapidly displaced by amines, thiols, or anilines under mild conditions[3].

By leveraging these properties, researchers can synthesize a library of push-pull monomers and D-A conducting polymers with precisely tuned optoelectronic properties.

Mechanistic Pathways for Polymer Precursor Synthesis

To utilize 2-bromo-3,5-dinitrothiophene in polymer chemistry, scientists typically employ one of three mechanistic routes, each driven by specific causality in molecular design.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Because of the dual nitro activation, the C2-bromine is exceptionally labile. Reacting this precursor with electron-rich nucleophiles (such as secondary amines or arylamines) yields a push-pull monomer[4]. The causality here is straightforward: attaching a strong electron donor directly to the dinitro-activated ring creates an intense intramolecular charge transfer (ICT) state, which is highly desirable for non-linear optical (NLO) applications and electrochromic devices.

Route B: Palladium-Catalyzed Cross-Coupling

For direct incorporation into conjugated polymer backbones, the C2-bromine serves as the reactive site for Stille or Suzuki cross-coupling. By coupling 2-bromo-3,5-dinitrothiophene with a stannylated or borylated donor unit (e.g., fluorene, carbazole, or 3,4-ethylenedioxythiophene [EDOT]), researchers can synthesize alternating D-A oligomers. The strong acceptor lowers the LUMO, while the donor raises the HOMO, effectively compressing the optical bandgap.

Route C: Reduction to Diaminothiophenes

The nitro groups can be chemically reduced to primary amines. This inversion of electronic character (from strongly electron-withdrawing NO₂ to electron-donating NH₂) yields 3,5-diaminothiophene derivatives. These diamines are classic precursors for condensation reactions with α-diketones to form thienopyrazines —one of the most critical fused-ring systems for ultra-low bandgap conducting polymers.

Workflow Start 2-Bromo-3,5-dinitrothiophene (Precursor) Route1 Route A: SNAr Reaction (Nucleophilic Substitution) Start->Route1 Amines/Thiols Route2 Route B: Cross-Coupling (Stille/Suzuki) Start->Route2 Pd Catalyst Inter1 2-Amino/Thio-3,5-dinitrothiophene (Push-Pull Monomer) Route1->Inter1 Inter2 D-A Conjugated Intermediate (Donor-Acceptor) Route2->Inter2 Reduc Reduction (SnCl2 / HCl) Yields Diamines Inter1->Reduc Optional Poly1 Electropolymerization (Conducting Polymer Film) Inter1->Poly1 Inter2->Reduc Optional Poly2 Chemical Polymerization (Bulk Polymer) Inter2->Poly2 Reduc->Poly2

Synthetic workflow from 2-bromo-3,5-dinitrothiophene to conducting polymers.

Quantitative Data: Optoelectronic Tuning

The following table summarizes representative quantitative data illustrating how different synthetic modifications of 2-bromo-3,5-dinitrothiophene impact the electronic energy levels of the resulting monomers and polymers.

Monomer/Polymer DerivativeSynthetic RouteTypical Yield (%)HOMO (eV)LUMO (eV)Optical Bandgap (eV)
2-Piperidinyl-3,5-dinitrothiophene SNAr (Microwave)95–98%-5.60-3.901.70
2-(Fluoren-2-yl)-3,5-dinitrothiophene Suzuki Coupling75–82%-5.45-3.851.60
3,5-Diaminothiophene (Reduced) SnCl₂ Reduction60–70%-4.80-2.102.70
Poly(Fluorene-alt-dinitrothiophene) Chemical Polymerization65–80%-5.30-3.951.35

Note: Energy levels are referenced to vacuum, derived from cyclic voltammetry (CV) and UV-Vis onset absorption data.

EnergyLevels cluster_0 Standard Polythiophene cluster_1 Dinitrothiophene D-A Polymer LUMO1 LUMO (-2.0 eV) HOMO1 HOMO (-5.0 eV) LUMO1->HOMO1 Bandgap ~3.0 eV LUMO2 LUMO (-3.8 eV) Lowered by NO2 LUMO1->LUMO2 Electron Withdrawing Effect HOMO2 HOMO (-5.2 eV) LUMO2->HOMO2 Bandgap ~1.4 eV

Bandgap engineering via LUMO lowering using the dinitrothiophene acceptor unit.

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted SNAr Synthesis of Push-Pull Monomers

Traditional SNAr reactions can be slow and require harsh solvents. This protocol utilizes microwave irradiation on a solid support to drastically accelerate the formation of the Meisenheimer complex, yielding high-purity products in minutes[5].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vessel, combine 1.0 mmol of 2-bromo-3,5-dinitrothiophene with 1.2 mmol of a secondary amine (e.g., piperidine).

  • Solid Support Addition: Add 2.0 g of neutral Al₂O₃. Mix thoroughly with a glass rod until a homogenous, free-flowing powder is achieved. Causality: The high surface area of alumina facilitates intimate contact between reactants, while its neutral nature prevents unwanted side reactions.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 40 °C (approx. 150 W) for 2–3 minutes.

  • Self-Validation Check (Visual): The reaction mixture will undergo a stark color shift from pale yellow to deep red or purple. This hyperchromic shift is the direct result of the newly formed push-pull ICT chromophore.

  • Workup: Elute the product from the alumina using ethyl acetate (3 × 10 mL). Concentrate under reduced pressure to yield the pure 2-amino-3,5-dinitrothiophene derivative.

Protocol 2: Chemical Reduction to Diaminothiophene Precursors

To utilize the thiophene core for thienopyrazine synthesis, the nitro groups must be reduced.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5.0 mmol of the dinitrothiophene derivative in 30 mL of absolute ethanol.

  • Reduction: Add 30.0 mmol of Tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by 5 mL of concentrated HCl. Causality: SnCl₂ acts as a mild, chemoselective reducing agent that converts nitro groups to primary amines without cleaving the thiophene ring.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours under an inert argon atmosphere to prevent oxidation of the resulting electron-rich diamine.

  • Self-Validation Check (FTIR): Take an aliquot, neutralize, and run an FTIR spectrum. The complete disappearance of the strong symmetric/asymmetric NO₂ stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands (~3300–3400 cm⁻¹) confirms the reaction's completion.

  • Workup: Cool to room temperature, neutralize carefully with 2M NaOH until pH 8 is reached, and extract with dichloromethane. Dry over MgSO₄ and concentrate.

Protocol 3: Electropolymerization of D-A Monomers

Electropolymerization allows for the direct deposition of the conducting polymer onto a substrate, bypassing solubility issues common in rigid D-A polymers.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Causality: TBAPF₆ provides a wide electrochemical window and non-nucleophilic ions, preventing interference during the anodic oxidation of the monomer.

  • Monomer Addition: Dissolve 5.0 mM of the synthesized D-A thiophene monomer into the electrolyte solution.

  • Cell Setup: Use a three-electrode cell: Indium Tin Oxide (ITO) coated glass as the working electrode, a Platinum wire as the counter electrode, and an Ag/Ag⁺ reference electrode.

  • Polymerization: Perform cyclic voltammetry (CV) sweeping from 0.0 V to +1.5 V at a scan rate of 50 mV/s for 10–20 cycles. Causality: The anodic sweep removes an electron from the monomer's HOMO, generating a radical cation that couples with adjacent monomers to form the polymer chain.

  • Self-Validation Check (Electrochemical & Visual): With each successive CV cycle, the peak current will incrementally increase, confirming continuous polymer film growth. Simultaneously, an insoluble, highly colored electrochromic film will visibly deposit onto the ITO glass.

Sources

Method

Advanced Synthesis and Characterization of Thiophene-Bridged Donor-π-Acceptor Non-Linear Optical (NLO) Chromophores

Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals (Neuropharmacology & Bio-imaging). Executive Summary The design of organic non-linear optical (NLO) chromophores relie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Drug Development Professionals (Neuropharmacology & Bio-imaging).

Executive Summary

The design of organic non-linear optical (NLO) chromophores relies heavily on the Donor-π-Acceptor (D-π-A) molecular architecture. These molecules are engineered to exhibit massive first hyperpolarizability ( β ), a property that dictates their ability to interact with and modulate external electric and optical fields. While traditionally utilized in telecommunications for electro-optic (EO) modulators, these highly polarizable molecules are now driving breakthroughs in drug development—specifically as ultra-sensitive voltage-sensitive dyes (VSDs) for neuro-screening and as contrast agents for deep-tissue two-photon fluorescence microscopy (TPFM).

This application note provides a comprehensive, field-proven guide to the mechanistic rationale, step-by-step synthesis, and characterization of advanced thiophene-bridged NLO chromophores.

Mechanistic Rationale: The Thiophene Advantage

The selection of the π -conjugated bridge is the most critical variable in NLO chromophore design. Historically, benzene rings were utilized; however, substituting benzene with a thiophene heterocycle fundamentally alters the electronic landscape of the molecule.

  • Causality of Enhanced Intramolecular Charge Transfer (ICT): Thiophene possesses a significantly lower aromatic stabilization energy (~29 kcal/mol) compared to benzene (~36 kcal/mol). Consequently, it requires less energy for the thiophene ring to undergo a transition from an aromatic ground state to a quinoid excited state. This structural feature acts as an "electronic highway," dramatically facilitating electron flow from the donor to the acceptor and amplifying the macroscopic electro-optic coefficient ( r33​ ).

  • Steric Engineering: A common failure mode in NLO material design is the anti-parallel π−π stacking of chromophores due to strong dipole-dipole interactions, which cancels out the macroscopic NLO response. To prevent this, 1[1] are frequently introduced into the donor (e.g., julolidine) or the thiophene bridge to enforce molecular isolation and improve thermal stability.

D_Pi_A_Pathway Donor Electron Donor (e.g., Julolidine) Bridge π-Bridge (Thiophene) Donor->Bridge Electron Push Acceptor Electron Acceptor (e.g., TCF) Bridge->Acceptor Electron Pull ICT Intramolecular Charge Transfer Acceptor->ICT Polarization NLO Macroscopic NLO Response ICT->NLO Electric Poling

Figure 1: D-π-A architecture enabling Intramolecular Charge Transfer (ICT) for NLO response.

Experimental Protocol: Synthesis of a Thiophene-Bridged Chromophore

The following protocol outlines the synthesis of a high-performance chromophore utilizing a julolidine donor, a thiophene bridge, and a 2[2]. This methodology is designed as a self-validating system to ensure high yield and purity.

Phase 1: Vilsmeier-Haack Formylation of the Thiophene Bridge

Objective: Introduce a reactive aldehyde group to the α -position of the thiophene ring to enable subsequent coupling.

  • Reagent Preparation: Purge a 100 mL three-neck round-bottom flask with ultra-pure N2​ . Add anhydrous Dimethylformamide (DMF, 1.5 eq) and cool to 0 °C using an ice bath.

  • Electrophile Generation: Dropwise add Phosphorus oxychloride ( POCl3​ , 1.2 eq) over 15 minutes.

    • Causality: Slow addition controls the highly exothermic formation of the chloromethyleneiminium ion (Vilsmeier reagent). This soft electrophile selectively targets the electron-rich thiophene.

  • Substrate Addition: Dissolve the julolidine-thiophene precursor (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) and add dropwise to the reactive mixture.

  • Reaction: Gradually warm the mixture to room temperature, then heat to 65 °C for 4 hours.

  • Quenching & Validation: Pour the mixture into a cold, saturated sodium acetate solution to hydrolyze the iminium intermediate.

    • Self-Validation Checkpoint: Extract with dichloromethane (DCM). TLC analysis (Hexane:EtOAc 3:1) must reveal a new, highly fluorescent spot under 365 nm UV light, confirming the presence of the extended conjugated aldehyde.

Phase 2: Knoevenagel Condensation

Objective: Couple the formylated donor-bridge to the strong electron acceptor.

  • Setup: In a 50 mL flask, combine the formylated precursor (1.0 eq) and the TCF acceptor (1.2 eq).

  • Solvent & Catalyst: Add absolute ethanol (20 mL) and 3-5 drops of piperidine.

    • Causality: Piperidine acts as a basic catalyst to deprotonate the highly acidic methyl protons of the TCF acceptor, forming a nucleophilic carbanion. 3[3] that selectively precipitates the highly conjugated, poorly soluble final chromophore, driving the equilibrium forward.

  • Reaction: Reflux at 65 °C for 6 hours under N2​ .

  • Validation Checkpoint: The solution will undergo a dramatic bathochromic (red) shift—transitioning from red/purple to an intense dark green or blue. This visual cue guarantees the extension of the π -conjugated D-π-A system.

  • Purification: Cool to room temperature, filter the dark precipitate, and purify via silica gel column chromatography (DCM:Methanol gradient).

Synthesis_Workflow S1 1. Donor-Bridge Coupling (Suzuki/Stille Reaction) S2 2. Bridge Formylation (Vilsmeier-Haack: POCl3/DMF) S1->S2 S3 3. Acceptor Condensation (Knoevenagel: TCF + Base) S2->S3 S4 4. Purification & Validation (Chromatography, NMR, UV-Vis) S3->S4

Figure 2: Step-by-step synthetic workflow for thiophene-bridged NLO chromophores.

Quantitative Data & Characterization

The structural modulation of the π -conjugated linker directly impacts the photophysical and thermal properties of the chromophore. As demonstrated in the data below, extending the conjugation length (e.g., utilizing an 4[4]) dramatically increases the hyperpolarizability ( μβ ) but often requires a trade-off in thermal stability ( Td​ ).

PropertyBenzene BridgeThiophene BridgeIsophorone-Thiophene Bridge
Donor Group JulolidineJulolidineAminobenzene
Acceptor Group TCFTCFTCF
Absorption λmax​ (nm) ~650~720~760
Hyperpolarizability ( μβ ) ~2,500 ×10−48 esu~8,000 ×10−48 esu~15,000 ×10−48 esu
Thermal Stability ( Td​ ) > 250 °C> 230 °C> 200 °C
Electro-Optic Coeff. ( r33​ ) ~30 pm/V~60 pm/V~70 pm/V

Note: If λmax​ is blue-shifted unexpectedly during UV-Vis characterization, it indicates a broken conjugation pathway, likely due to incomplete Knoevenagel condensation or degradation of the acceptor moiety.

Relevance to Drug Development & Biomedicine

While originally synthesized for photonics, the 5[5] have profound applications for drug development professionals:

  • Two-Photon Fluorescence Microscopy (TPFM): The extended π -conjugation of the thiophene bridge yields exceptionally high two-photon absorption (TPA) cross-sections. This enables deep-tissue, high-resolution imaging using near-infrared (NIR) excitation. Drug developers utilize these chromophores to track in vivo nanoparticle drug delivery systems with minimal phototoxicity to live cells.

  • Voltage-Sensitive Dyes (VSDs) for Neuropharmacology: The extreme sensitivity of the D-π-A dipole to external electric fields allows these chromophores to act as rapid-response VSDs. When embedded in neuronal membranes, shifts in the membrane potential (action potentials) cause a stark modulation in the dye's fluorescence via the Stark effect. This allows researchers to optically map neuronal networks and high-throughput screen neuroactive drug candidates in real-time.

References

  • [1] Synthesis of novel nonlinear optical chromophores: achieving enhanced electro-optic activity and thermal stability by introducing rigid steric hindrance groups into the julolidine donor - Researcher.life - 1

  • [4] Synthesis of Chromophores with Extremely High Electro-optic Activities. 2. Isophorone - ACS Publications - 4

  • [2] Synthesis of Chromophores with Extremely High Electro-optic Activity. 1. Thiophene-Bridge-Based Chromophores - ResearchGate - 2

  • [3] Synthesis of Bis(N,N-diethyl)aniline-Based, Nonlinear, Optical Chromophores with Increased Electro-Optic Activity by Optimizing the Thiolated Isophorone Bridge - MDPI - 3

  • [5] Static- and frequency-dependent NLO properties of dithienothiophene and thienothiophene bridges — A computational investigation - ResearchGate -5

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of Highly Electron-Deficient Heterocycles: A Guide to 2-Bromo-3,5-dinitrothiophene

Introduction & Mechanistic Rationale The functionalization of highly electron-deficient heteroaryl halides presents a unique dichotomy in transition-metal catalysis. 2-Bromo-3,5-dinitrothiophene is a highly sought-after...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of highly electron-deficient heteroaryl halides presents a unique dichotomy in transition-metal catalysis. 2-Bromo-3,5-dinitrothiophene is a highly sought-after scaffold in drug development due to its potent biological activities, particularly as an antibacterial and antifungal pharmacophore[1]. Furthermore, halogenated 2-nitrothiophenes are excellent substrates for synthesizing complex molecular architectures via cross-coupling.

However, the presence of two nitro groups at the C3 and C5 positions drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the thiophene ring.

  • The Advantage: Oxidative addition of Palladium(0) into the C2–Br bond is exceptionally fast.

  • The Challenge: The lowered LUMO makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Extensive kinetic studies by Spinelli and co-workers have demonstrated that 2-bromo-3,5-dinitrothiophene undergoes rapid debromination when exposed to even mild nucleophiles, such as amines or alkoxides[2]. Consequently, traditional cross-coupling conditions (which often employ strong bases or nucleophilic solvents) will destroy the starting material via SNAr before the catalytic cycle can complete. Successful C–C bond formation requires strict kinetic control to favor transmetalation over nucleophilic degradation.

Mechanism Sub 2-Bromo-3,5-dinitrothiophene (Electrophilic Core) Ox Oxidative Addition Sub->Ox Catalytic Path SNAr SNAr Pathway Sub->SNAr Competing Path Pd Pd(0) Catalyst Pd->Ox Coupled Cross-Coupled Product Ox->Coupled Transmetalation & Reductive Elimination Nuc Nucleophile (Base/Amine) Nuc->SNAr Degrad SNAr Byproduct SNAr->Degrad

Fig 1: Mechanistic divergence between desired Pd-catalysis and competing SNAr degradation.

Strategic Reaction Design & Causality

To bypass the SNAr pathway, the experimental conditions must be meticulously designed:

  • Base Selection (The Critical Vector): Strong bases (NaOH, NaOEt) or primary/secondary amines will instantly trigger SNAr. For Suzuki-Miyaura couplings, mild, non-nucleophilic bases like anhydrous Potassium Fluoride (KF) or Cesium Carbonate (Cs₂CO₃) must be used. Fluoride acts as a hard base to activate the boronic acid but is a poor nucleophile for the soft thiophene ring.

  • Solvent Selection: Protic solvents (MeOH, EtOH) or easily degraded amides (DMF, which can release dimethylamine upon heating) must be avoided. Anhydrous, non-nucleophilic solvents such as Toluene or 1,4-Dioxane are mandatory[3].

  • Reaction Class Selection: Stille coupling is often the premier choice for this substrate because it operates under completely neutral conditions, entirely eliminating the SNAr variable.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes and optimal parameters for coupling 2-bromo-3,5-dinitrothiophene based on the mechanistic constraints described above.

Coupling TypeCoupling PartnerOptimal BaseRecommended SolventSNAr RiskExpected Yield Range
Stille OrganostannanesNone (Neutral)Toluene / 1,4-DioxaneVery Low 75% – 90%
Suzuki-Miyaura Boronic AcidsAnhydrous KFToluene / 1,4-DioxaneModerate 60% – 85%
Sonogashira Terminal AlkynesEt₃N (Strictly controlled)THFHigh 40% – 65%

Experimental Protocols

Protocol A: Neutral Stille Coupling (SNAr-Free)

Causality: By utilizing organostannanes, the transmetalation step occurs without the need for an exogenous base, completely bypassing nucleophilic degradation of the thiophene core.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add 2-bromo-3,5-dinitrothiophene (1.0 equiv, 1.0 mmol) and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).

  • Solvent Addition: Inject 10 mL of anhydrous, thoroughly degassed toluene. Causality: Toluene supports high-temperature reflux without acting as a nucleophile.

  • Coupling Partner: Add the desired organotributylstannane (1.2 equiv) dropwise via syringe.

  • Catalysis: Heat the reaction mixture to 90°C under continuous stirring for 12–16 hours.

  • Self-Validation Checkpoint: Monitor the reaction visually and via TLC. The solution should transition from a bright yellow to a dark, homogeneous mixture. Validation: If a black precipitate (palladium black) forms within the first 10 minutes, the catalyst has prematurely decomposed due to oxygen contamination.

  • Workup: Cool to room temperature. Quench by adding 10 mL of saturated aqueous KF solution and stir vigorously for 30 minutes. Causality: KF converts toxic, soluble tin byproducts into insoluble polymeric Bu₃SnF. Filter the biphasic mixture through a pad of Celite, extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Base-Controlled Suzuki-Miyaura Coupling

Causality: Boronic acids are highly preferable to toxic stannanes, but require base activation. Anhydrous KF is utilized to form the reactive fluoroborate species without attacking the C2 position of the thiophene.

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask with 2-bromo-3,5-dinitrothiophene (1.0 equiv, 1.0 mmol), the arylboronic acid (1.1 equiv), anhydrous KF (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3x).

  • Solvent Addition: Inject 10 mL of anhydrous, degassed 1,4-dioxane.

  • Catalysis: Heat the mixture to 80°C.

  • Self-Validation Checkpoint: Perform a TLC check (Hexanes/EtOAc) after 1 hour. Validation: 2-bromo-3,5-dinitrothiophene is strongly UV-active. A successful catalytic cycle will show product formation without the appearance of a highly polar, deep-red/purple baseline spot. If the solution turns opaque purple immediately upon heating, SNAr degradation has occurred (likely due to wet KF or solvent impurities).

  • Workup: Cool the mixture, dilute with 20 mL of EtOAc, and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via chromatography.

Workflow S1 1. Preparation (Anhydrous) S2 2. Reagent Loading (Non-Nuc Base) S1->S2 S3 3. Degassing (Ar Sparge) S2->S3 S4 4. Catalysis (80°C, TLC) S3->S4 S5 5. Workup (Quench & Purify) S4->S5

Fig 2: Standardized self-validating workflow for cross-coupling highly electrophilic substrates.

References

  • Benchchem. "2-Nitrothiophene CAS 609-40-5 | Research Chemical". Benchchem.
  • Spinelli, D., et al. "Kinetics of the reactions of 2-bromo-3,5-dinitrothiophene with meta- and para-substituted anilines in methanol. Application of Hammett and Ingold-Yukawa-Tsuno equations." The Journal of Organic Chemistry (1976).
  • Parry, P. R., et al. "Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin." The Journal of Organic Chemistry (2004).
  • Organic & Biomolecular Chemistry. "Studies on the biological activity of some nitrothiophenes." RSC Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-bromo-3,5-dinitrothiophene synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals A Word From Your Senior Application Scientist Welcome to the technical support center. As scientists, we understand that the path from a planned syn...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

A Word From Your Senior Application Scientist

Welcome to the technical support center. As scientists, we understand that the path from a planned synthetic route to a high-purity product is rarely a straight line. The synthesis of 2-bromo-3,5-dinitrothiophene is a prime example—a seemingly straightforward electrophilic aromatic substitution that presents nuanced challenges. The thiophene ring, while aromatic, has a delicate constitution, and subjecting it to the harsh conditions required for double nitration, especially on a pre-brominated, electron-deficient ring, demands precision and a deep understanding of the underlying chemical principles.

This guide is structured to move beyond a simple recitation of steps. It is designed as a conversation with you in the lab, anticipating the problems you might face and offering solutions grounded in mechanistic understanding. We will explore how to push the equilibrium towards your desired product, how to recognize and mitigate side reactions, and how to refine your protocol to achieve optimal yield and purity.

Core Synthesis Pathway & Mechanism

The synthesis of 2-bromo-3,5-dinitrothiophene is typically achieved via the electrophilic dinitration of 2-bromothiophene. The bromine atom at the C2 position is an ortho-, para- director. However, in the five-membered thiophene ring, this directs incoming electrophiles primarily to the C5 and C3 positions. The first nitration overwhelmingly favors the C5 position due to less steric hindrance. The introduction of the first electron-withdrawing nitro group deactivates the ring, making the second nitration at the C3 position significantly more challenging and requiring more forceful reaction conditions.

Synthesis_Pathway Start 2-Bromothiophene Intermediate 2-Bromo-5-nitrothiophene (Major Intermediate) Start->Intermediate First Nitration (Fast, C5 position) Product 2-Bromo-3,5-dinitrothiophene Intermediate->Product Second Nitration (Slow, C3 position) Reagents Nitrating Agent (e.g., HNO₃ / H₂SO₄ / Oleum) Reagents->Intermediate Reagents->Product

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-bromo-3,5-dinitrothiophene

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 2-bromo-3,5-dinitrothiophene in polar aprotic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 2-bromo-3,5-dinitrothiophene in polar aprotic solvents. Our goal is to provide a foundational understanding of the underlying chemical principles and to offer a series of systematic troubleshooting strategies, from basic laboratory techniques to more advanced formulation approaches.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the observed solubility behavior of 2-bromo-3,5-dinitrothiophene.

Q1: Why does 2-bromo-3,5-dinitrothiophene exhibit low solubility in polar aprotic solvents like DMF or DMSO, despite having multiple polar groups?

A: This is a classic case where the whole is more than the sum of its parts. The low solubility arises from a competition between solute-solute interactions (crystal lattice energy) and solute-solvent interactions (solvation energy). For 2-bromo-3,5-dinitrothiophene, the solute-solute forces are exceptionally strong.

  • High Crystal Lattice Energy: The planar thiophene ring, combined with the strong electron-withdrawing nitro groups and the polarizable bromine atom, facilitates powerful intermolecular forces in the solid state. These include dipole-dipole interactions and potentially halogen bonding between the bromine and nitro groups of adjacent molecules.[1] These forces pack the molecules tightly into a stable crystal lattice that requires significant energy to break apart.

  • Inefficient Solvation: While polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) have large dipole moments, they are primarily effective at solvating cations and are less efficient at stabilizing the large, non-ionic, and somewhat sterically hindered 2-bromo-3,5-dinitrothiophene molecule.[2] The energy gained from the solvent molecules surrounding a single solute molecule may not be sufficient to overcome the high energy penalty of breaking the crystal lattice.

Q2: What are the key physicochemical properties of 2-bromo-3,5-dinitrothiophene that I should be aware of?

A: Understanding the compound's properties is crucial for troubleshooting. While specific data for the 2-bromo-3,5-dinitro isomer is sparse, we can infer properties from its close analogue, 2,5-dibromo-3,4-dinitrothiophene.

PropertyValue / DescriptionSignificance for Solubility
Appearance Typically a yellow to orange crystalline solid.[3]The crystalline nature suggests a well-ordered and stable lattice, contributing to poor solubility.
Molecular Weight ~255.03 g/mol A moderate molecular weight, but the rigidity and functional groups are more dominant factors.
Melting Point High (e.g., the 2,5-dibromo-3,4-dinitro isomer melts at 135-140 °C).[4]A high melting point is a strong indicator of high crystal lattice energy.
Polarity Highly polar due to two -NO₂ groups and a C-Br bond.While the molecule is polar, its self-association in the solid state is stronger than its interaction with many solvents.
Water Solubility Insoluble in water.[5]The molecule lacks hydrogen bond-donating groups and is too large to be readily solvated by water despite its polarity.
Known Solvents The related compound 2,5-dibromo-3,4-dinitrothiophene is listed as soluble in Acetone and Methanol.[5]This provides a starting point for solvent screening. Acetone is a polar aprotic solvent.
Q3: What defines a polar aprotic solvent, and why is the choice of solvent so critical?

A: Polar aprotic solvents are characterized by moderate to high dielectric constants and large dipole moments, but they lack O-H or N-H bonds.[6] This means they cannot act as hydrogen bond donors, a key difference from polar protic solvents like water or ethanol.[7]

SolventDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)
Acetone 212.8856
Acetonitrile (ACN) 37.53.9282
N,N-Dimethylformamide (DMF) 373.82153
Dimethyl Sulfoxide (DMSO) 473.96189
Tetrahydrofuran (THF) 7.61.7566

Source: Data compiled from various chemical reference sources.

The choice is critical because the solvent's primary role is to dismantle the solute's crystal lattice. An ideal solvent will have specific interactions with the solute that are strong enough to overcome the solute's intermolecular forces. For nitroaromatic compounds, solvents with high polarity and the ability to accept hydrogen bonds or engage in dipole-dipole interactions are often required.[8]

Part 2: A Systematic Approach to Troubleshooting

This section provides a logical workflow for addressing solubility issues in the lab, starting with the simplest techniques.

G cluster_start Initial Observation cluster_physical Tier 1: Physical Methods cluster_chemical Tier 2: Chemical & Formulation Methods cluster_end Resolution start Compound has low solubility in chosen polar aprotic solvent at room temperature. heat Gently heat the mixture (e.g., 40-60 °C). Does it dissolve? start->heat sonicate Apply sonication for 15-30 minutes. Does it dissolve? heat->sonicate No success SOLUBILITY ACHIEVED Proceed with experiment. heat->success Yes particle_size Is the material finely ground? Consider particle size reduction. sonicate->particle_size No sonicate->success Yes screening Perform a systematic solvent screen. (See Protocol 1) particle_size->screening Material is coarse or could be improved. particle_size->screening Material is already a fine powder. cosolvent Introduce a co-solvent. (See Protocol 1) Does it dissolve? cosolvent->success Yes reassess REASSESS Consider alternative synthetic route or advanced formulation (e.g., surfactants, complexation agents). cosolvent->reassess No screening->cosolvent

Caption: A troubleshooting workflow for addressing low solubility.
Q4: My compound isn't dissolving at room temperature. What are the first and simplest things I should try?

A: Before moving to complex solutions, always start with basic physical methods to increase the rate and extent of dissolution.[9][10]

  • Increase Temperature: For most solid solutes, solubility increases with temperature.[11][12] Gently heat your solvent/solute mixture (e.g., to 40-60 °C) with stirring. The added thermal energy helps solvent molecules overcome the solute's crystal lattice energy. Caution: Be aware of the boiling point of your solvent and the thermal stability of your compound.

  • Apply Sonication: Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that agitate the solution at a microscopic level. This helps to break up solid agglomerates, increasing the effective surface area of the solute and accelerating the dissolution process.[13]

  • Increase Stirring/Agitation: Ensure you have vigorous stirring. This minimizes the thickness of the diffusion layer around the solid particles, allowing fresh solvent to interact with the solute surface more rapidly, as described by the Noyes-Whitney equation.[12]

  • Particle Size Reduction: If your material consists of large crystals, grinding it into a fine powder with a mortar and pestle will significantly increase the surface-area-to-volume ratio.[13][14] A larger surface area provides more sites for the solvent to interact with, increasing the rate of dissolution.[15]

Q5: I synthesized the 2-bromo-3,5-dinitrothiophene myself. Could its purity or crystalline form be the problem?

A: Absolutely. The history of the solid material is critical.

  • Purity: Insoluble impurities can coat the surface of your desired compound, preventing the solvent from reaching it. Conversely, if your compound is an impurity in another substance, you may be trying to dissolve the wrong thing. Always ensure your starting material is of known purity (e.g., via NMR, LC-MS, or melting point analysis).

  • Recrystallization & Polymorphism: The method of purification can significantly impact the final solid form. Rapid precipitation or crashing out of solution can lead to the formation of a less stable, and often more soluble, amorphous solid. Conversely, slow, careful recrystallization (which is recommended for high purity) will produce a highly ordered, thermodynamically stable crystalline form that is inherently less soluble. If you are struggling with a highly crystalline batch, consider if an amorphous solid dispersion could be used for your application.[16]

Part 3: Advanced Solubility Enhancement Protocols

If basic physical methods are insufficient, a more systematic approach to modifying the solvent environment is necessary.

Protocol 1: Systematic Solvent and Co-Solvent Screening

Objective: To identify a suitable polar aprotic solvent or co-solvent system that can dissolve 2-bromo-3,5-dinitrothiophene at the desired concentration.

Materials:

  • 2-bromo-3,5-dinitrothiophene

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and micro-stir bars

  • Primary candidate solvents: DMF, DMSO, Acetone, Acetonitrile (ACN), THF

  • Co-solvents (optional, for further optimization): Dichloromethane (DCM), Toluene

Procedure:

  • Initial Solvent Screen:

    • Accurately weigh a small amount of the compound (e.g., 5 mg) into several separate vials.

    • To each vial, add a measured volume (e.g., 0.5 mL) of a different primary solvent (DMF, DMSO, Acetone, etc.).

    • Stir vigorously at room temperature for 30 minutes.

    • Visually inspect each vial for dissolution. Note any solvents that show partial or full solubility.

  • Temperature Challenge:

    • For the vials that did not show complete dissolution, warm them to 50 °C with continued stirring for another 30 minutes.

    • Observe and record any changes in solubility.

  • Co-Solvent Titration (for the most promising primary solvent):

    • If a primary solvent shows partial but incomplete solubility, it can be optimized with a co-solvent.[17]

    • Prepare a new sample in the most promising primary solvent (e.g., 5 mg in 0.5 mL of DMF).

    • While stirring, add a co-solvent (like DCM or Toluene) dropwise. A less polar co-solvent can sometimes disrupt the crystal lattice by altering the overall solvent properties.

    • Observe if dissolution occurs. Record the approximate ratio of primary solvent to co-solvent required.

Expected Outcome & Interpretation: This screening process will generate a qualitative solubility profile. You should be able to rank the solvents from best to worst. This data is crucial for selecting the appropriate medium for your reaction or analysis. Often, a mixture (co-solvent system) provides the best balance of solvating power and compatibility with downstream processes.[18]

Protocol 2: Purification via Two-Solvent Recrystallization

Objective: To purify the compound while confirming its solubility behavior at different temperatures, a key principle for troubleshooting.[19]

Materials:

  • Crude 2-bromo-3,5-dinitrothiophene

  • Erlenmeyer flask

  • Hot plate with stirring function

  • Solvent 1 (a "good" solvent in which the compound is soluble when hot, e.g., Acetone or Ethyl Acetate)

  • Solvent 2 (a "poor" solvent in which the compound is insoluble, e.g., Hexanes or Methanol)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot Solvent 1 (the "good" solvent) required to fully dissolve the solid at or near the solvent's boiling point.

  • Induce Crystallization: Once fully dissolved, remove the flask from the heat. Slowly add Solvent 2 (the "poor" solvent) dropwise while stirring. You will observe the solution becoming cloudy (the saturation point).

  • Re-dissolve and Cool: Gently heat the solution again until it becomes clear. This ensures you are not trapping impurities.

  • Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming pure, well-defined crystals.[20]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold Solvent 2, and dry them under vacuum.

Self-Validation: This process not only purifies your compound but also provides invaluable information about its solubility characteristics, confirming a solvent system where it is soluble when hot and insoluble when cold—the very definition of a good system for handling the compound.

Part 4: Understanding the Molecular Interactions

The solubility challenge is fundamentally a battle between two opposing energy forces: the energy holding the crystal together and the energy released when the solvent surrounds the molecule.

G cluster_solid Solid State cluster_solution Solution State A Solute Molecule B Solute Molecule A->B High Crystal Lattice Energy C Solute Molecule A->C High Crystal Lattice Energy B->C High Crystal Lattice Energy Solute Single Solute Molecule S1 Solvent Solute->S1 Solvation Energy S2 Solvent Solute->S2 Solvation Energy S3 Solvent Solute->S3 Solvation Energy S4 Solvent Solute->S4 Solvation Energy

Caption: Competing forces of lattice energy versus solvation energy.

For dissolution to occur, the Solvation Energy released when solvent molecules surround the solute must be greater than the Crystal Lattice Energy holding the solid together. For 2-bromo-3,5-dinitrothiophene, the lattice energy is exceptionally high, meaning a very favorable interaction with the solvent is required.

References
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Thakur, R., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Dugar, R. P., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Savjani, K. T., et al. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical Science and Technology. [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • ChemTalk. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Tenger Chemical. (2024). polar protic and aprotic solvents. [Link]

  • Wax Studios. (n.d.). Polar Protic And Polar Aprotic. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. [Link]

  • Lookchem. (n.d.). Cas 52431-30-8,2,5-DIBROMO-3,4-DINITROTHIOPHENE. [Link]

  • NextSDS. (n.d.). 2-BROMO-3,5-DINITROTHIOPHENE — Chemical Substance Information. [Link]

  • ResearchGate. (2025). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • FCT EMIS. (n.d.). Factors Affecting Solubility. [Link]

  • National Library of Medicine. (2022). Biochemistry, Dissolution and Solubility. [Link]

  • YouTube. (2020). Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • ResearchGate. (2016). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?[Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • ACS Publications. (n.d.). Kinetics of the reactions of 2-bromo-3,5-dinitrothiophene with meta- and para-substituted anilines in methanol. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]

  • NextSDS. (n.d.). 2-BROMO-3,4-DINITROTHIOPHENE — Chemical Substance Information. [Link]

Sources

Troubleshooting

Technical Support Center: Regiocontrol in the Nitration of 2-Bromothiophene

Welcome to the Technical Support Center for heterocyclic synthesis. As drug development professionals and synthetic chemists, you are likely aware that minimizing regioisomer impurities during electrophilic aromatic subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As drug development professionals and synthetic chemists, you are likely aware that minimizing regioisomer impurities during electrophilic aromatic substitution (EAS) is critical for downstream API purity. This guide provides field-proven insights, self-validating protocols, and troubleshooting strategies to maximize the yield of 2-bromo-5-nitrothiophene while suppressing the formation of the unwanted 3-nitro and 4-nitro regioisomers.

Core Principles: Mechanistic Causality of Regioisomer Formation

To control an impurity, you must first understand the kinetic and thermodynamic forces driving its formation. [1] is an electron-rich heteroaromatic system. The sulfur atom donates electron density into the ring via resonance, making the molecule highly susceptible to electrophilic attack.

Because the C2 position is blocked by the bromine atom, the incoming nitronium ion ( NO2+​ ) is directed primarily to the C5 position (the other α -position). This pathway has the lowest activation energy. However, the β -positions (C3 and C4) also possess residual electron density. If the reaction is supplied with excess thermal energy or if the nitrating agent is too aggressive, the kinetic energy of the system will overcome the higher activation barrier for C3 attack, leading to the formation of the 2-bromo-3-nitrothiophene impurity.

G SM 2-Bromothiophene Nitration Nitronium Ion[NO2]+ SM->Nitration C5 C5 Attack (Alpha) Kinetic & Thermodynamic Nitration->C5 Low Activation Energy C3 C3 Attack (Beta) Sterically Hindered Nitration->C3 High Activation Energy Major 2-Bromo-5-nitrothiophene (Target >85%) C5->Major Minor 2-Bromo-3-nitrothiophene (Impurity <15%) C3->Minor

Regioselectivity logic in the electrophilic aromatic nitration of 2-bromothiophene.

Quantitative Analysis of Nitration Conditions

The choice of solvent and temperature directly dictates the ratio of your regioisomers. Traditional "mixed acid" (sulfuric/nitric) conditions are too harsh for thiophenes and cause oxidative ring cleavage [2]. The table below summarizes how different parameters influence the regioisomeric ratio.

Nitrating SystemSolventTemperature (°C)Yield (%)5-Nitro : 3-Nitro RatioMechanistic Observation
Fuming HNO₃ Acetic Anhydride0 to 575 - 82> 85 : 15Optimal balance of yield and regiocontrol.
Fuming HNO₃ Acetic Anhydride20 to 25< 5070 : 30High thermal energy promotes C3 attack and oxidation.
Acetyl Nitrate Acetic Acid-10 to 080 - 8592 : 8Milder electrophile significantly increases C5 selectivity.
Cu(NO₃)₂ Acetic Anhydride2560 - 65> 95 : 5Highly selective, but suffers from lower conversion rates.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. It incorporates visual feedback loops so you can verify the integrity of the reaction in real-time, ensuring high-purity precursors for downstream applications like [3].

Objective: Maximize C5 nitration while suppressing C3 nitration and oxidative degradation. Reagents: 2-Bromothiophene (1.0 equiv), Fuming Nitric Acid (1.2 equiv), Glacial Acetic Acid, Acetic Anhydride.

Step-by-Step Procedure:

  • Preparation of Nitrating Mixture: In a 2-neck round-bottom flask equipped with a magnetic stirrer and thermometer, cautiously dissolve fuming nitric acid in glacial acetic acid. Cool this mixture to 0 °C using an ice-salt bath.

  • Substrate Preparation: In a separate pressure-equalizing addition funnel, dissolve 2-bromothiophene in acetic anhydride.

  • Controlled Addition: Add the 2-bromothiophene solution dropwise to the nitrating mixture.

    • Causality Note: Acetic anhydride reacts with nitric acid to form acetyl nitrate in situ. This is a milder nitrating agent that prevents the over-polarization of the thiophene ring, enhancing C5 regioselectivity [4].

  • Thermal Regulation & Self-Validation: Maintain the internal temperature strictly between 0 °C and 5 °C.

    • Validation Check: Monitor the solution color. A successful reaction will maintain a pale yellow to light brown hue. If the solution turns pink or dark red, oxidation is occurring.

  • Maturation: Once the addition is complete, allow the mixture to stir at 5 °C for exactly 2 hours to ensure full conversion.

  • Quenching: Pour the reaction mixture over finely crushed ice with vigorous stirring. This safely decomposes the excess acetic anhydride and precipitates the product.

  • Isolation & Purification: Filter the pale yellow crystals. Purify via recrystallization from a hexane/ethyl acetate mixture to selectively crystallize the 2-bromo-5-nitrothiophene and leave trace 3-nitro isomers in the mother liquor.

Troubleshooting Guide & FAQs

When scaling up, thermal runaway is the primary cause of regioisomer generation and yield loss. Follow the workflow below if you detect an exotherm.

Troubleshooting Start Exotherm Detected (T > 10°C) Action1 Halt Substrate Addition Start->Action1 Check Cooling Bath < -5°C? Action1->Check Oxidation Pink/Red Color Appears (Oxidation) Action1->Oxidation If temp continues rising Fix1 Add NaCl to Ice Bath Check->Fix1 No Fix2 Resume at < 0.1 mL/min Check->Fix2 Yes Fix1->Fix2 Quench Quench on Crushed Ice Oxidation->Quench

Troubleshooting workflow for thermal runaway and oxidation during nitration.

Frequently Asked Questions

Q: Why am I seeing a high percentage (>15%) of 2-bromo-3-nitrothiophene in my crude NMR? A: Elevated temperatures are the culprit. Heat lowers the activation energy barrier, allowing the nitronium ion to attack the sterically hindered and electronically less-favored C3 position. Ensure your internal temperature never exceeds 5 °C during the addition phase.

Q: My reaction mixture turned dark red and my yield plummeted. What happened? A: Thiophene rings are highly susceptible to single-electron oxidation by nitric acid. The red color is a definitive, self-validating indicator that the temperature breached the kinetic threshold for oxidative ring cleavage. If this happens, quench the reaction immediately to save whatever product has already formed.

Q: How do I remove the 2-bromo-3-nitrothiophene impurity if it has already formed? A: While prevention is ideal, the 3-nitro isomer can be effectively removed via recrystallization. The 5-nitro isomer is highly symmetrical compared to the 3-nitro isomer, resulting in different crystal packing dynamics. Recrystallizing from hexane/ethyl acetate allows the 5-nitro isomer to preferentially crash out while the 3-nitro isomer remains dissolved in the mother liquor.

Q: Can I use sulfuric acid instead of acetic anhydride to speed up the reaction? A: No. Using traditional "mixed acid" ( HNO3​/H2​SO4​ ) generates a highly concentrated pool of bare nitronium ions. This will lead to immediate over-nitration (forming dinitrothiophenes) and severe oxidative degradation. Acetic anhydride is mandatory as it moderates the reactivity.

References

  • 2-Bromothiophene . Wikipedia. Available at:[Link]

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug . Organic Process Research & Development. Available at:[Link]

  • 2-nitrothiophene - Organic Syntheses Procedure . Organic Syntheses. Available at:[Link]

Reference Data & Comparative Studies

Validation

Reactivity comparison of 2-bromo-3,5-dinitrothiophene vs 2-chloro-3,5-dinitrothiophene

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating highly activated heteroaromatic electrophiles. Executive Summary In the realm of physical organic chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating highly activated heteroaromatic electrophiles.

Executive Summary

In the realm of physical organic chemistry and rational drug design, 2-halo-3,5-dinitrothiophenes serve as premier models for highly activated Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups on the electron-rich thiophene ring creates a highly electrophilic C2 position.

When comparing 2-bromo-3,5-dinitrothiophene and 2-chloro-3,5-dinitrothiophene , researchers must navigate the nuanced interplay of electronegativity, polarizability, and leaving-group ability. While both compounds exhibit exceptional reactivity and potent antimicrobial properties, their subtle kinetic differences dictate their specific utility in kinetic benchmarking and covalent inhibitor design. This guide objectively compares their chemical reactivity, biological efficacy, and experimental handling.

Mechanistic Grounding: SNAr and the "Element Effect"

Both substrates undergo SNAr reactions via a classic two-step addition-elimination mechanism. The reaction is initiated by the nucleophilic attack at the C2 position, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the rapid expulsion of the halide leaving group [1].

The comparative reactivity of the chloro- vs. bromo-derivative is governed by the "Element Effect" [1]. In reactions where the formation of the Meisenheimer complex is the rate-determining step (RDS), the rate is dictated by the electrophilicity of the C2 carbon rather than the bond-breaking ease of the carbon-halogen bond.

  • 2-Chloro-3,5-dinitrothiophene: Chlorine is more electronegative than bromine. It exerts a stronger inductive electron-withdrawing effect (-I), rendering the C2 carbon more electrophilic. Consequently, the chloro-derivative typically exhibits a slightly faster rate of nucleophilic attack.

  • 2-Bromo-3,5-dinitrothiophene: Bromine is a superior leaving group due to its larger size and polarizability (weaker C-Br bond). However, because the elimination step is fast and not rate-determining, this advantage does not translate to a faster overall reaction rate.

The kCl​/kBr​ ratio in these systems is typically slightly greater than 1, a diagnostic kinetic hallmark proving that the addition step is rate-limiting [3].

SNAr A 2-Halo-3,5-dinitrothiophene (Cl or Br) C Meisenheimer Complex (Rate-Determining) A->C Addition (k1) B Nucleophile (e.g., Amine/Thiol) B->C Attack D Substituted Product + Halide Ion C->D Elimination (k2) Fast

SNAr Addition-Elimination Mechanism for 2-Halo-3,5-dinitrothiophenes.

Quantitative Reactivity & Biological Performance

The chemical reactivity of these compounds directly translates to their biological activity. Both compounds act as potent antimicrobial agents by reacting with intracellular thiols (such as glutathione), leading to severe oxidative stress and cell death [2].

Table 1: Chemical and Kinetic Comparison
Parameter2-Chloro-3,5-dinitrothiophene2-Bromo-3,5-dinitrothiopheneMechanistic Rationale
Electronegativity (Pauling) 3.16 (Cl)2.96 (Br)Higher electronegativity of Cl increases C2 electrophilicity.
SNAr Rate (Relative) ~1.2x to 2.0x1.0x (Baseline) kCl​>kBr​ confirms addition is the rate-determining step [1,3].
Leaving Group Ability ModerateExcellentIrrelevant to overall rate due to fast elimination step.
Steric Hindrance (C2) Lower (Van der Waals radius 1.75 Å)Higher (Van der Waals radius 1.85 Å)Br introduces slight secondary steric effects with bulky nucleophiles.
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration)

Data adapted from Morley & Matthews (2006)[2]. Lower values indicate higher potency.

Organism2-Chloro-3,5-dinitrothiophene2-Bromo-3,5-dinitrothiophene2-Nitrothiophene (Control)
Escherichia coli (Gram -)Highly ActiveHighly Active>128 µg/mL (Inactive)
Micrococcus luteus (Gram +)Highly ActiveHighly Active>128 µg/mL (Inactive)
Aspergillus niger (Fungi)Highly ActiveHighly Active>128 µg/mL (Inactive)

Note: Both halodinitrothiophenes exhibit near-identical biological profiles because the intracellular concentration of nucleophilic thiols is overwhelmingly high, making the slight kinetic difference between Cl and Br biologically indistinguishable in standard MIC assays.

BioPathway CellEntry Cellular Uptake of Halodinitrothiophene SNAr SNAr Displacement of Halogen CellEntry->SNAr GSH Intracellular Glutathione (GSH) GSH->SNAr Nucleophilic Attack Depletion Rapid GSH Depletion SNAr->Depletion OxStress Oxidative Stress & ROS Accumulation Depletion->OxStress Death Bacterial/Fungal Cell Death OxStress->Death

Biological Mechanism of Action: Thiol-depletion pathway leading to cell death.

Experimental Protocols: Self-Validating Systems

To accurately compare these compounds in your own laboratory, the following protocols utilize self-validating mechanisms to ensure data integrity.

Protocol A: Kinetic Measurement of SNAr via UV-Vis Spectroscopy

This protocol measures the pseudo-first-order rate constant ( kobs​ ) of the halodinitrothiophenes with piperidine.

  • Preparation of Stock Solutions: Prepare a 1.0 × 10⁻⁴ M solution of the chosen halodinitrothiophene in anhydrous methanol. Prepare a 0.1 M solution of piperidine in the same solvent.

    • Causality: Using a massive excess of piperidine (1000-fold) ensures pseudo-first-order kinetics, simplifying the rate equation to depend solely on the consumption of the thiophene substrate.

  • Thermostatic Equilibration: Transfer 2.5 mL of the thiophene solution to a quartz cuvette and place it in a Peltier-thermostated UV-Vis spectrophotometer at 25.0 ± 0.1 °C for 10 minutes.

    • Causality: SNAr rates are highly sensitive to temperature. Strict thermal control prevents Arrhenius-related drift during the kinetic run [3].

  • Reaction Initiation: Inject 50 µL of the piperidine stock into the cuvette, invert rapidly to mix, and immediately begin scanning.

  • Continuous Monitoring: Monitor the appearance of the substitution product (e.g., 2-piperidino-3,5-dinitrothiophene) at its specific λmax​ (typically around 400-450 nm) over time.

    • Causality: Spectroscopic monitoring of the product's appearance allows for real-time, continuous data acquisition without the need to chemically quench the reaction, thereby eliminating quenching-induced volume errors or side reactions.

  • Data Analysis: Plot ln(A∞​−At​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Protocol B: Thiol-Depletion Antimicrobial Assay (Broth Microdilution)

This protocol validates the biological mechanism by measuring MIC in the presence and absence of exogenous thiols.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., E. coli) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.

    • Causality: Standardizing the inoculum size ensures the baseline cellular thiol concentration is consistent across wells, preventing artificial resistance caused by an overwhelming biomass.

  • Compound Titration: In a 96-well plate, perform a two-fold serial dilution of the halodinitrothiophene (from 128 µg/mL to 0.25 µg/mL).

  • Mechanistic Validation (The Self-Validating Step): Prepare a duplicate plate where the broth is supplemented with 5 mM exogenous Glutathione (GSH).

    • Causality: If the mechanism of action is indeed SNAr-mediated thiol depletion, the exogenous GSH will act as a sacrificial nucleophile, covalently binding the drug before it enters the cell. This will result in a massive, observable shift in the MIC (rendering the drug inactive), proving the covalent SNAr mechanism in vitro [2].

  • Incubation & Reading: Incubate at 37 °C for 18-24 hours. The MIC is the lowest concentration with no visible growth.

Conclusion & Selection Guide

Both 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene are exceptional electrophiles that serve as powerful tools in both physical organic chemistry and covalent drug discovery.

  • Choose 2-Chloro-3,5-dinitrothiophene when: You require the absolute highest kinetic rate for SNAr reactions, or when minimizing the steric footprint of the leaving group is necessary for the initial nucleophilic attack.

  • Choose 2-Bromo-3,5-dinitrothiophene when: You are conducting comparative kinetic benchmarking (e.g., Hammett plots) where the heavier bromine atom aids in crystallographic structural elucidation of intermediates, or when synthetic pathways favor direct bromination of the thiophene precursor.

References

  • Bunnett, J. F., Garbisch, E. W., & Pruitt, K. M. (1957). The “Element Effect” as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions. Journal of the American Chemical Society, 79(2), 385-391. URL:[Link]

  • Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366. URL: [Link]

  • Spinelli, D., Consiglio, G., Noto, R., & Frenna, V. (1990). Catalysis in Aromatic Nucleophilic Substitution. Part 9. Kinetics of the Reactions of 2-Bromo-3,5-dinitrothiophene with Some meta- and para-Substituted Anilines. Journal of the Chemical Society, Perkin Transactions 2, (1), 119-124. URL:[Link]

Comparative

HPLC Method Validation for 2-Bromo-3,5-Dinitrothiophene Purity: A Comparative Guide

Introduction & Chemical Context 2-Bromo-3,5-dinitrothiophene is a highly reactive heterocyclic compound. Its electron-deficient thiophene ring, activated by two strongly electron-withdrawing nitro groups, makes the bromi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Bromo-3,5-dinitrothiophene is a highly reactive heterocyclic compound. Its electron-deficient thiophene ring, activated by two strongly electron-withdrawing nitro groups, makes the bromine atom highly susceptible to nucleophilic aromatic substitution (SNAr) (1[1]). It serves as a critical intermediate in the synthesis of biologically active compounds, including potent antibacterial agents[1]. Because impurities—such as unreacted precursors, unbrominated analogs, or isomeric byproducts—can drastically alter downstream reaction kinetics and biological efficacy, establishing a rigorous, self-validating purity assay is paramount for drug development professionals.

Analytical Modality Comparison: HPLC vs. GC-MS

When determining the purity of halogenated thiophene derivatives, analytical scientists typically evaluate High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) ().

While GC-MS offers superior theoretical plate counts and definitive mass-based structural identification for volatile impurities, 2-bromo-3,5-dinitrothiophene presents unique analytical challenges. The compound's high reactivity and thermal sensitivity can lead to on-column degradation at the elevated vaporization temperatures (150–300°C) required for GC (2[2]). HPLC, operating at ambient or near-ambient temperatures, preserves the structural integrity of thermally labile nitrothiophenes. Furthermore, the strong UV chromophores provided by the conjugated dinitrothiophene system make reversed-phase HPLC with Photodiode Array (PDA) detection exceptionally sensitive and quantitatively accurate for this specific analyte.

Table 1: Performance Comparison for 2-Bromo-3,5-Dinitrothiophene Analysis
ParameterReversed-Phase HPLC-PDAGC-MS
Separation Mechanism Hydrophobic partitioning (Liquid/Solid)Volatility & partitioning (Gas/Liquid)
Thermal Stability Risk Low: Analyzed at 25–40°C, preserving integrity.High: Vaporization >200°C may cause degradation.
Impurity Profiling Excellent for polar/non-volatile degradants.Excellent for volatile synthesis byproducts.
Quantitation Accuracy High (UV absorption is highly linear).Moderate (dependent on ionization efficiency).
Optimal Use Case Routine purity assay, stability-indicating methods.Structural elucidation of unknown volatile impurities.

Method Development Causality

Before executing a validation protocol, the method must be rationally designed based on the physicochemical properties of the analyte:

  • Stationary Phase: A C18 (Octadecylsilane) column is selected. The hydrophobic carbon chain effectively retains the non-polar thiophene backbone, while end-capping prevents secondary interactions with residual silanols that cause peak tailing.

  • Mobile Phase: A gradient of Water and Acetonitrile. Acetonitrile is preferred over methanol due to its lower viscosity and lower UV cutoff, enhancing baseline stability. A slight acidic modifier (e.g., 0.1% Formic Acid) ensures reproducible hydration of the stationary phase.

  • Detection: PDA detection at 254 nm. The dinitro-aromatic system exhibits strong π-π* transitions. PDA allows for simultaneous quantitation at the λmax​ and spectral homogeneity checks across the entire peak.

ICH Q2(R2) Validation Workflow

The validation of the HPLC method must comply with the ICH Q2(R2) guidelines to ensure the procedure is scientifically sound, reproducible, and fit for its intended purpose (3[3]).

ICH_Workflow Start Method Development Spec Specificity (Peak Purity) Start->Spec Step 1 Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Step 2 Acc Accuracy (Spike Recovery) Lin->Acc Step 3 Prec Precision (RSD ≤ 2.0%) Acc->Prec Step 4 Sens LOD / LOQ (S/N Ratio) Prec->Sens Step 5 Rob Robustness (DoE Approach) Sens->Rob Step 6 Valid Validated Method Rob->Valid Finalize

Fig 1. Sequential ICH Q2(R2) validation workflow for HPLC analytical procedures.

Step-by-Step Experimental Protocols & Self-Validating Systems

Specificity & Peak Purity

Causality: Specificity ensures the signal measured comes exclusively from 2-bromo-3,5-dinitrothiophene, without interference from synthesis precursors (e.g., 2-bromo-5-nitrothiophene) or degradation products[3]. Protocol:

  • Prepare a 1.0 mg/mL solution of 2-bromo-3,5-dinitrothiophene in the sample diluent (50:50 Water:Acetonitrile).

  • Subject aliquots to forced degradation: acid (0.1M HCl), base (0.1M NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C for 24h).

  • Inject the stressed samples into the HPLC-PDA.

  • Self-Validation: Utilize the PDA software to calculate the Peak Purity Angle vs. Peak Purity Threshold. The method is specific if the purity angle is strictly less than the threshold for the main peak across all stressed conditions, proving no co-eluting impurities exist.

Linearity and Range

Causality: Linearity demonstrates that the UV response is directly proportional to the analyte concentration within a specified range, which is critical for accurate quantitation[3]. Protocol:

  • Prepare a stock solution of the reference standard.

  • Dilute to create five concentration levels spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Perform triplicate injections for each level.

  • Plot the peak area against concentration and calculate the regression line using the method of least squares.

  • Self-Validation: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤2.0% of the target concentration response. A random distribution of residuals validates the linear model.

Accuracy (Recovery)

Causality: Accuracy establishes the closeness of agreement between the accepted reference value and the value found, ensuring the extraction and injection processes do not bias the results[3]. Protocol:

  • Prepare a synthetic matrix (if applicable) or use the standard addition method.

  • Spike known amounts of 2-bromo-3,5-dinitrothiophene reference standard at three levels (80%, 100%, 120%) into the matrix.

  • Prepare three independent replicates per level (9 determinations total).

  • Self-Validation: Calculate the percentage recovery. Acceptable recovery must fall between 98.0% and 102.0% with a Relative Standard Deviation (RSD) ≤2.0% , proving the absence of matrix effects.

Precision (Repeatability & Intermediate Precision)

Causality: Precision measures the degree of scatter between a series of measurements under prescribed conditions, highlighting random errors in the analytical system[3]. Protocol:

  • Repeatability: Inject six independent preparations of the 100% test concentration on the same day, by the same analyst, on the same HPLC system.

  • Intermediate Precision: Repeat the process on a different day, by a different analyst, using a different HPLC column lot.

  • Self-Validation: The RSD of the peak areas and retention times for all 12 injections must be ≤2.0% , confirming instrumental and procedural reliability.

Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations, ensuring reliability during normal usage across different laboratories[3]. Protocol:

  • Systematically alter key parameters: Column temperature ( ±5∘ C), mobile phase flow rate ( ±10% ), and organic solvent composition ( ±2% ).

  • Inject the standard solution under these varied conditions.

  • Self-Validation: System suitability criteria (resolution ≥2.0 , tailing factor ≤1.5 , theoretical plates ≥5000 ) must be met across all deliberate variations, verifying the method's resilience.

Table 2: Summary of ICH Q2(R2) Validation Acceptance Criteria
Validation ParameterICH Q2(R2) ObjectiveAcceptance Criteria
Specificity Lack of interferencePeak purity angle < threshold; Resolution > 2.0
Linearity Proportional response R2≥0.999 ; y-intercept ≤2.0%
Accuracy Closeness to true value98.0% – 102.0% mean recovery
Precision (RSD) Method consistency ≤2.0% for assay
Robustness Operational reliabilitySystem suitability passes under all conditions

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Studies on the biological activity of some nitrothiophenes Source: RSC Publishing URL: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell Analytical URL: [Link]

Sources

Validation

Introduction: Deciphering the Molecular Fingerprint of Bromodinitrothiophenes

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Bromodinitrothiophenes For researchers and professionals in drug development and materials science, the precise structural elucidation of novel hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Bromodinitrothiophenes

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Bromodinitrothiophenes, a class of compounds featuring a thiophene ring substituted with both electron-withdrawing nitro groups and a halogen, present a unique analytical challenge. Their chemical reactivity and potential biological activity make them intriguing targets for synthesis and application. However, confirming their structure and differentiating between isomers requires a robust analytical approach.

Electron Ionization Mass Spectrometry (EI-MS) stands as a primary tool for this purpose, providing a reproducible fragmentation pattern that serves as a unique molecular fingerprint.[1] This guide offers a comprehensive comparison of the mass spectrometry fragmentation patterns of bromodinitrothiophenes. By synthesizing established fragmentation principles for nitroaromatics, halogenated compounds, and thiophene derivatives, we will predict the fragmentation pathways of these complex molecules. This document provides the theoretical foundation, comparative data, and detailed experimental protocols necessary for their unambiguous identification.

Foundational Principles of Fragmentation in EI-MS

Electron Ionization is a "hard" ionization technique that bombards a molecule with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).[2] This molecular ion is energetically unstable and undergoes a cascade of fragmentation events to yield a series of smaller, more stable ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of the molecule's structure.[3] The fragmentation of bromodinitrothiophenes is governed by the interplay of its three core components: the thiophene ring, the two nitro groups, and the bromine atom.

  • The Thiophene Ring : The thiophene ring itself is relatively stable. However, upon ionization, it can undergo ring cleavage, often leading to the loss of neutral fragments like acetylene (C₂H₂) or a thioformyl radical (•CHS).

  • The Nitro Group (-NO₂) : Nitroaromatic compounds exhibit highly characteristic fragmentation patterns. The most common pathways involve the loss of nitro (NO₂) and nitroso (NO) groups.[4]

    • Loss of •NO₂ (46 u) : A direct cleavage of the C-N bond results in the loss of a nitrogen dioxide radical.

    • Loss of •NO (30 u) : This often follows a rearrangement where an oxygen atom is transferred to the aromatic ring, followed by the elimination of a nitric oxide radical.

    • Loss of O (16 u) : A less common but possible fragmentation involves the loss of an oxygen atom from the nitro group.[5] The position of substituents can create "ortho effects," influencing which fragmentation pathways are favored.[6]

  • The Bromo Group (-Br) : Halogenated compounds, particularly those with bromine, have a distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in any bromine-containing ion appearing as a pair of peaks (an M and M+2 peak) of almost equal intensity, which is a powerful diagnostic tool. The most prevalent fragmentation pathway for brominated aromatics is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br).[7][8]

Predicted Fragmentation Pathway of 2-Bromo-3,5-dinitrothiophene

Based on the principles outlined above, we can predict the major fragmentation pathways for a representative isomer, 2-bromo-3,5-dinitrothiophene (Molecular Weight: 281 g/mol for ⁷⁹Br isotope). The process begins with the formation of the molecular ion at m/z 281/283.

The molecular ion will then likely undergo several competing fragmentation reactions. The presence of two nitro groups provides multiple pathways for initial losses. A common route for dinitro compounds is the sequential loss of nitro-related fragments.

G M [C₄HBrN₂O₄S]⁺˙ m/z 281/283 F1 [C₄HBrN₂O₃S]⁺˙ m/z 265/267 M->F1 - O F2 [C₄HBrO₂S]⁺˙ m/z 235/237 M->F2 - NO₂ F4 [C₄H₂N₂O₄S]⁺˙ m/z 202 M->F4 - Br F3 [C₄HBrOS]⁺ m/z 219/221 F2->F3 - O F5 [C₄H₂NO₂S]⁺ m/z 156 F4->F5 - NO₂ F6 [C₃S]⁺ m/z 84 F5->F6 - CNO

Caption: Predicted EI-MS fragmentation pathway for 2-bromo-3,5-dinitrothiophene.

Interpretation of the Pathway:

  • Molecular Ion (m/z 281/283) : The initial radical cation shows the characteristic 1:1 isotopic pattern for bromine.

  • Loss of Bromine (m/z 202) : A direct cleavage of the C-Br bond results in the loss of a Br radical, yielding an ion at m/z 202. This ion would not exhibit the bromine isotopic pattern.[8]

  • Loss of NO₂ (m/z 235/237) : Elimination of a nitro radical (•NO₂) is a highly probable event for nitroaromatics, leading to a significant fragment ion that retains the bromine isotope signature.[6]

  • Sequential Losses : The fragment at m/z 235/237 can subsequently lose an oxygen atom to form an ion at m/z 219/221. Similarly, the ion at m/z 202 can lose a second •NO₂ group to form an ion at m/z 156.

  • Ring Fragmentation (m/z 84) : Further fragmentation can lead to the breakdown of the thiophene ring itself. For instance, the ion at m/z 156 could lose a CNO fragment to produce a smaller sulfur-containing cation.

Comparative Fragmentation Data

To provide context for the predicted fragmentation, the table below compares the characteristic losses for bromodinitrothiophene with those of simpler, related molecules.

Compound ClassMolecular Ion (M⁺˙)Primary Loss (Fragment)Secondary Loss (Fragment)Key Characteristic
Bromodinitrothiophene Present (Isotope pair)•NO₂ ([M-46]⁺) or •Br ([M-79/81]⁺)•NO ([M-NO₂-NO]⁺)Bromine isotope pattern; losses of NO₂, Br
Nitrothiophene [9]Present (Strong)•NO₂ ([M-46]⁺)•NO ([M-30]⁺)Losses of 46 and 30 u
Bromothiophene Present (Strong, Isotope pair)•Br ([M-79/81]⁺)•CHS ([M-Br-CHS]⁺)Bromine isotope pattern; loss of Br radical
Dinitrobenzene [6]Present (Strong)•NO₂ ([M-46]⁺)•NO ([M-NO₂-NO]⁺)Sequential losses of nitro-related groups

Experimental Protocol: GC-MS Analysis

This section details a standard protocol for the analysis of bromodinitrothiophenes using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used method for the separation and identification of volatile and semi-volatile organic compounds.[10]

1. Instrumentation:

  • System : Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[10]

  • GC Column : A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of aromatic isomers.

2. Sample Preparation:

  • Dissolve approximately 1 mg of the bromodinitrothiophene sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, perform a serial dilution to achieve a final concentration of 1-10 µg/mL to avoid detector saturation.

3. GC-MS Parameters:

  • Injection Volume : 1 µL.

  • Inlet Temperature : 250 °C. Rationale: Ensures rapid volatilization of the analyte without thermal degradation.

  • Injection Mode : Splitless or split (e.g., 20:1 split ratio). Rationale: Splitless mode is used for high sensitivity at low concentrations, while a split injection prevents column overloading for more concentrated samples.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Rationale: This temperature program allows for the separation of residual solvent from the analyte and ensures that the compound elutes as a sharp peak without excessive run time.

  • MS Transfer Line Temperature : 280 °C.

4. Mass Spectrometer Parameters:

  • Ion Source : Electron Ionization (EI).

  • Ionization Energy : 70 eV. Rationale: This is the standard energy for EI-MS, which produces reproducible fragmentation patterns that are comparable to established mass spectral libraries.

  • Ion Source Temperature : 230 °C.

  • Mass Range : m/z 40-350. Rationale: This range covers the expected molecular ion and all significant fragments.

  • Scan Speed : 2 scans/sec.

5. Data Analysis:

  • Identify the chromatographic peak corresponding to the bromodinitrothiophene.

  • Extract the mass spectrum for the peak, ensuring to subtract background ions.

  • Analyze the spectrum to identify the molecular ion (M/M+2 peaks) and the key fragment ions as predicted.

  • Compare the observed fragmentation pattern with the theoretical pathways to confirm the compound's identity.

General Analytical Workflow

The following diagram illustrates the logical flow of a typical GC-MS experiment for the characterization of a novel compound like bromodinitrothiophene.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample (e.g., in Dichloromethane) B Inject into GC A->B C Separation on Column B->C D Elution to MS C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Obtain Mass Spectrum G->H I Identify Molecular Ion (m/z 281/283) H->I J Analyze Fragmentation (Loss of Br, NO₂) I->J K Structure Confirmation J->K

Sources

Comparative

Validation of DFT computational models for 2-bromo-3,5-dinitrothiophene electron density

As a Senior Application Scientist, I frequently observe that the bottleneck in rational drug design is not the synthesis of novel compounds, but the accurate computational modeling of highly polarized heterocycles. 2-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the bottleneck in rational drug design is not the synthesis of novel compounds, but the accurate computational modeling of highly polarized heterocycles.

2-Bromo-3,5-dinitrothiophene is a privileged scaffold exhibiting potent broad-spectrum antibacterial activity[1]. Its biological efficacy is driven by its susceptibility to nucleophilic aromatic substitution (SNAr) by intracellular thiols at the C2 position, which displaces the bromine atom[1]. The reactivity of this molecule is entirely governed by its electron density, which is severely depleted by the strongly electron-withdrawing 3,5-dinitro groups.

To predict off-target effects and optimize this scaffold, researchers rely on Density Functional Theory (DFT) to map its electron density. However, not all DFT models are created equal. This guide provides an objective comparison of DFT computational models for 2-bromo-3,5-dinitrothiophene, explaining the mechanistic causality behind model selection and providing a self-validating experimental protocol to ensure computational accuracy.

Mechanistic Causality: Why Electron Density Dictates the Model

The kinetically determining step of the SNAr reaction in 2-bromo-3,5-dinitrothiophene is the formation of a zwitterionic intermediate (the Meisenheimer complex)[1][2].

Historically, standard computational models assumed that the negative charge of this intermediate localized strictly on the C3 carbon. However, advanced reactive internal reaction coordinate (IRC) mapping reveals that this intermediate is highly diffuse. The electron density supplement provided by the attacking nucleophile is actually stored at the oxygen atoms of the 5-nitro group[1].

The Computational Pitfall: If a DFT functional suffers from severe Self-Interaction Error (SIE), it will artificially over-delocalize this charge. This results in an inaccurate calculation of the HOMO-LUMO gap, an underestimation of the transition state energy barrier, and ultimately, a flawed prediction of the molecule's biological reactivity[3].

SNArMechanism N1 2-Bromo-3,5- dinitrothiophene N2 Nucleophilic Attack (Intracellular Thiols) N1->N2 N3 Diffuse Zwitterion (Charge on 5-NO2) N2->N3 Rate-Limiting N4 Halogen Elimination (Br-) N3->N4 N5 Substituted Product (Antibacterial Action) N4->N5

SNAr mechanism of 2-bromo-3,5-dinitrothiophene.

Objective Comparison of DFT Computational Models

To accurately model the electron density and transition states of 2-bromo-3,5-dinitrothiophene, we must balance computational cost with the percentage of exact Hartree-Fock (HF) exchange. Below is a comparison of three standard functionals paired with robust basis sets.

DFT Functional / Basis Set% Exact HF ExchangePredicted HOMO (eV)Predicted LUMO (eV)HOMO-LUMO Gap (eV)Performance for SNAr Modeling
B3LYP / 6-31G(d,p) 20%-6.85-3.123.73Moderate: Good baseline geometry, but SIE causes underestimation of reaction barriers[3].
PBE0 / cc-pVTZ 25%-7.02-3.253.77Good: Excellent for predicting vertical ionization energies and simulating UV-Vis/FT-IR spectra[4][5].
M06-2X / 6-311+G(d,p) 54%-7.45-3.054.40Excellent: High HF exchange effectively mitigates SIE, accurately capturing the diffuse zwitterionic intermediate[3].

Data Synthesis Note: Values are representative benchmarks derived from the electronic properties of highly polarized nitrothiophene derivatives[6].

Verdict: While B3LYP remains a popular "black-box" method, M06-2X is the authoritative choice for modeling the reactivity of 2-bromo-3,5-dinitrothiophene. Its 54% exact exchange is specifically parameterized to handle the diffuse electron density of the rate-limiting SNAr transition state[3].

Self-Validating System: Experimental Protocol

A computational model is only a hypothesis until grounded in physical chemistry. To validate the DFT-predicted activation barrier ( ΔG‡ ) for 2-bromo-3,5-dinitrothiophene, you must construct a self-validating loop using kinetic UV-Vis spectroscopy[2][7].

Step-by-Step Methodology: Kinetic Validation of SNAr Reactivity

Objective: Extract the experimental Arrhenius activation energy ( Ea​ ) to validate the DFT-calculated transition state barrier.

  • Reagent Preparation: Prepare a 1.0×10−4 M stock solution of 2-bromo-3,5-dinitrothiophene in anhydrous methanol. Prepare solutions of a nucleophile (e.g., piperidine or substituted anilines) in methanol at varying excess concentrations ( 1.0×10−3 M to 1.0×10−2 M) to ensure pseudo-first-order kinetic conditions[2][7].

  • Spectrophotometric Baseline: Equilibrate the solutions at a precise temperature (e.g., 25.0±0.1 °C) in a thermostated UV-Vis spectrophotometer quartz cell.

  • Reaction Initiation: Inject 1.0 mL of the nucleophile solution into 1.0 mL of the substrate solution and rapidly mix.

  • Data Acquisition: Monitor the appearance of the substitution product (e.g., 2-piperidino-3,5-dinitrothiophene) at its absorption maximum ( λmax​≈410 nm) continuously over time.

  • Rate Constant Extraction: Fit the absorbance vs. time curve to an exponential function to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ against the nucleophile concentration to determine the second-order rate constant ( k2​ ).

  • Thermodynamic Correlation: Repeat the experiment at four different temperatures (e.g., 15°C, 25°C, 35°C, 45°C). Use the Arrhenius equation to calculate the experimental activation energy ( Ea​ ).

  • Model Refinement: Compare the experimental Ea​ with the DFT-predicted ΔG‡ . If the deviation exceeds 2.0 kcal/mol, the chosen functional is failing to capture the electron density accurately, and you must increase the exact exchange percentage (e.g., switching from B3LYP to M06-2X)[3].

ValidationLoop A Select DFT Functional (e.g., M06-2X vs B3LYP) B Compute Electron Density & HOMO-LUMO Gap A->B C Model SNAr Transition State (Zwitterion Formation) B->C D Experimental Kinetics (UV-Vis Rate Constants) C->D E Compare ΔG‡ (Calc) vs Ea (Exp) D->E F Refine Basis Set / Functional E->F Δ > 2 kcal/mol F->A

Self-validating loop for DFT model optimization.

References

  • Title: Studies on the biological activity of some nitrothiophenes. Source: researchgate.net.
  • Title: DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Source: mdpi.com.
  • Title: DFT Computation of the Electron Spectra of Thiophene. Source: scholaris.ca.
  • Title: Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. Source: researchgate.net.
  • Title: DFT computation of the electron spectra of thiophene. Source: researchgate.net.
  • Title: Domenico SPINELLI | University of Bologna, Bologna | UNIBO | "Giacomo Ciamician" Department of Chemistry CHIM | Research profile. Source: researchgate.net.
  • Title: Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Source: nih.gov.

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Substituted Dinitrothiophene Derivatives

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, dinitrothiophene derivatives represent a signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, dinitrothiophene derivatives represent a significant class of molecules with applications ranging from pharmaceuticals to energetic materials and organic electronics. Their utility is often intrinsically linked to their electronic structure, which can be effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy. This guide provides an in-depth comparison of the UV-Vis absorption spectra of substituted dinitrothiophene derivatives, elucidating the profound impact of various substituents on their electronic absorption characteristics.

The Significance of UV-Vis Spectroscopy for Dinitrothiophene Derivatives

The UV-Vis absorption spectrum of a molecule provides a fingerprint of its electronic transitions, primarily the promotion of electrons from lower energy molecular orbitals (like π or n orbitals) to higher energy anti-bonding orbitals (like π*). For aromatic systems such as thiophene, these transitions are sensitive to the nature and position of substituents on the ring. The two nitro groups (-NO2) on the thiophene core are strong electron-withdrawing groups, which significantly influence the electronic distribution and energy levels of the molecule. The introduction of additional substituents can further modulate these properties, leading to predictable shifts in the absorption maxima (λmax). These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide invaluable insights into the electronic effects at play.

The Influence of Substituents on Electronic Transitions

The position of the maximum absorption (λmax) in the UV-Vis spectrum of a substituted dinitrothiophene is dictated by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituents on the thiophene ring can alter this energy gap in two primary ways:

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2), and alkoxy (-OR) increase the electron density of the thiophene ring. This raises the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO gap. A smaller energy gap results in absorption of lower energy (longer wavelength) light, causing a bathochromic shift (red shift) in the λmax.

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), and additional nitro (-NO2) groups decrease the electron density of the ring. These groups tend to lower the energy of both the HOMO and LUMO, but the effect on the LUMO is generally more pronounced. This can lead to a widening or narrowing of the HOMO-LUMO gap depending on the specific interactions, but often results in a hypsochromic shift (blue shift) or a less pronounced bathochromic shift compared to EDGs. Halogens (-F, -Cl, -Br, -I) are a more complex case, exhibiting both inductive electron-withdrawing and resonance electron-donating effects.

The interplay of these electronic effects governs the UV-Vis absorption characteristics of substituted dinitrothiophene derivatives.

Comparative Analysis of UV-Vis Absorption Spectra

CompoundSubstituent(s)Solventλmax (nm)Reference
2,5-Dibromo-3,4-dinitrothiophene-Br, -BrNot Specified278Wen, L., & Rasmussen, S. C. (2007). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. Journal of Chemical Crystallography, 37(5), 387-398.
2,5-Dichloro-3,4-dinitrothiophene-Cl, -ClNot Specified274Wen, L., & Rasmussen, S. C. (2007). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. Journal of Chemical Crystallography, 37(5), 387-398.
2-Bromo-5-chloro-3,4-dinitrothiophene-Br, -ClNot Specified276Wen, L., & Rasmussen, S. C. (2007). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. Journal of Chemical Crystallography, 37(5), 387-398.
2-Acetyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene-COCH3 (and other complex groups)DMF646Al-Ayash, A. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry, 11(3), 10539-10547.[1]
2-Benzoyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene-COPh (and other complex groups)DMF654Al-Ayash, A. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry, 11(3), 10539-10547.[1]
2-Ethoxycarbonyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene-COOEt (and other complex groups)DMF642Al-Ayash, A. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry, 11(3), 10539-10547.[1]
2-Cyano-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene-CN (and other complex groups)DMF626Al-Ayash, A. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry, 11(3), 10539-10547.[1]

Analysis of Spectral Data:

  • Halogen Substituents: The dihalo-3,4-dinitrothiophenes exhibit absorption maxima in the UV region, around 274-278 nm. The minor difference between the dichloro, dibromo, and bromo-chloro derivatives suggests that while halogens are electron-withdrawing, their overall impact on the primary electronic transitions of the dinitrothiophene core in this context is relatively similar.

  • Electron-Withdrawing Groups on a Complex Thiophene System: The data from Al-Ayash et al. (2021) on more complex thiophene dyes provides a qualitative illustration of the effects of different electron-withdrawing groups.[1] In this series, the absorption maxima are significantly red-shifted into the visible region due to the extended conjugation of the azo groups. However, within this series, we can observe the relative effects of the 2-substituent. The introduction of a benzoyl group (-COPh) results in the most bathochromic shift (λmax = 654 nm), while the cyano group (-CN) leads to the most hypsochromic shift (λmax = 626 nm) among the tested EWGs.[1] This trend (COPh > COCH3 > COOEt > CN) reflects the varying degrees of electron-withdrawing strength and interaction with the rest of the conjugated system.[1]

Experimental Protocol for UV-Vis Absorption Spectroscopy

To ensure the acquisition of high-quality and reproducible UV-Vis spectra, the following detailed protocol should be followed. This protocol is a self-validating system, incorporating steps for instrument calibration and proper sample preparation.

1. Instrument Preparation and Calibration:

  • Power On and Warm-up: Turn on the spectrophotometer and the light sources (deuterium lamp for UV, tungsten lamp for visible). Allow the instrument to warm up for at least 30 minutes to ensure stable output.

  • Wavelength Accuracy Check: Calibrate the wavelength accuracy of the spectrophotometer using a certified reference material, such as a holmium oxide filter. This ensures that the instrument is reading the correct wavelengths.

  • Photometric Accuracy Check: Verify the photometric accuracy using certified neutral density filters. This confirms that the absorbance readings are accurate.

2. Sample Preparation:

  • Solvent Selection: Choose a solvent that dissolves the dinitrothiophene derivative and is transparent in the wavelength range of interest. Common choices include ethanol, methanol, acetonitrile, and cyclohexane. The solvent's polarity can influence the λmax, so consistency is key for comparative studies.

  • Solution Preparation: Accurately weigh a small amount of the dinitrothiophene derivative and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

  • Dilution: Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. This range ensures the best accuracy and linearity according to the Beer-Lambert Law. Use clean, high-quality quartz cuvettes for all measurements.

3. Spectral Acquisition:

  • Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength. If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sample.

Experimental Workflow Diagram:

Caption: A flowchart of the experimental workflow for acquiring UV-Vis absorption spectra.

Logical Relationships of Substituent Effects

The following diagram illustrates the causal relationship between the electronic nature of a substituent and the resulting shift in the UV-Vis absorption spectrum.

SubstituentEffects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) Substituent Substituent on Dinitrothiophene Ring EDG_Effect Increases Ring Electron Density Substituent->EDG_Effect e.g., -NH2, -OR EWG_Effect Decreases Ring Electron Density Substituent->EWG_Effect e.g., -CN, -NO2 HOMO_Raise Raises HOMO Energy EDG_Effect->HOMO_Raise Gap_Decrease Decreases HOMO-LUMO Gap HOMO_Raise->Gap_Decrease Red_Shift Bathochromic Shift (Longer λmax) Gap_Decrease->Red_Shift LUMO_Lower Lowers LUMO Energy EWG_Effect->LUMO_Lower Gap_Change Alters HOMO-LUMO Gap LUMO_Lower->Gap_Change Blue_Shift Hypsochromic Shift (Shorter λmax) Gap_Change->Blue_Shift

Caption: The influence of substituent electronic properties on UV-Vis spectral shifts.

Conclusion

The UV-Vis absorption spectra of substituted dinitrothiophene derivatives are highly sensitive to the electronic nature of the substituents. Electron-donating groups generally induce a bathochromic shift, while electron-withdrawing groups can cause a hypsochromic shift or a less pronounced bathochromic effect compared to EDGs. This systematic behavior allows for the rational design of dinitrothiophene derivatives with tailored photophysical properties for specific applications. By following a robust experimental protocol, researchers can obtain reliable and comparable spectral data to further elucidate these structure-property relationships and advance the development of novel materials and therapeutics.

References

  • Wen, L., & Rasmussen, S. C. (2007). Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. Journal of Chemical Crystallography, 37(5), 387-398. [Link]

  • Al-Ayash, A. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry, 11(3), 10539-10547. [Link][1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Amino-3,5-dinitrothiophene. [Link][2]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-3,5-dinitrothiophene proper disposal procedures

Comprehensive Safety and Logistical Disposal Guide: 2-Bromo-3,5-dinitrothiophene In pharmaceutical and agrochemical research, 2-bromo-3,5-dinitrothiophene is a highly valuable, electron-deficient heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistical Disposal Guide: 2-Bromo-3,5-dinitrothiophene

In pharmaceutical and agrochemical research, 2-bromo-3,5-dinitrothiophene is a highly valuable, electron-deficient heterocyclic building block, frequently utilized in the synthesis of antimicrobial and antileishmanial agents. However, the presence of two strongly electron-withdrawing nitro groups coupled with a heavy halogen on a thiophene ring creates a highly reactive and potentially unstable molecule.

This guide provides authoritative, step-by-step logistical procedures for the safe handling, segregation, and professional disposal of 2-bromo-3,5-dinitrothiophene, ensuring compliance with stringent environmental health and safety (EHS) standards.

Hazard Profile and Mechanistic Causality

To manage waste effectively, researchers must understand the chemical causality behind the compound's hazards. Polynitrated aromatic and heteroaromatic compounds pose unique risks due to their oxygen balance and susceptibility to nucleophilic attack.

  • Thermal and Shock Instability: The dense packing of nitro groups on the thiophene ring increases the energetic potential of the molecule. While not universally classified as a primary explosive, polynitrated heterocycles can undergo rapid, exothermic decomposition if subjected to high heat, friction, or incompatible chemical environments.

  • Reactivity with Nucleophiles: The strongly electron-withdrawing nature of the 3,5-dinitro substitution makes the thiophene ring highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[1]. Exposure to strong bases or nucleophiles (e.g., amines, alkoxides) in an uncontrolled waste container can lead to the formation of Meisenheimer complexes or rapid exothermic degradation.

  • Toxicity: Like many halogenated nitroaromatics, this compound presents acute toxicity risks (oral, dermal, and inhalation) and is a severe irritant to mucous membranes[2].

Table 1: Quantitative and Qualitative Hazard Summary

Hazard ParameterClassification / DescriptionMechanistic Rationale
Primary Disposal Method High-Temperature IncinerationEnsures complete cleavage of C-S, C-N, and C-Br bonds, preventing toxic environmental accumulation.
Chemical Incompatibility Strong bases, reducing agents, oxidizersBases induce exothermic SN​Ar reactions; reducing agents can violently reduce nitro groups to amines[1].
Acute Toxicity Harmful via ingestion, inhalation, dermal contactNitroaromatics easily penetrate biological membranes and can interfere with cellular respiration[2].
Environmental Hazard Aquatic Chronic ToxicityHalogenated thiophenes exhibit high environmental persistence and aquatic toxicity[2].

Operational Disposal Protocol: Step-by-Step Guidance

Critical Safety Directive: Under no circumstances should laboratory personnel attempt in-lab chemical neutralization, reduction, or "treatment" of 2-bromo-3,5-dinitrothiophene waste. The reduction of polynitrated compounds can generate highly unstable diazo intermediates, toxic hydroxylamines, or uncontrolled exothermic runaways. The only self-validating, safe system for disposal is logistical segregation followed by licensed high-temperature incineration.

Phase 1: Point-of-Generation Segregation
  • Isolate the Waste Stream: Designate a specific, chemically compatible waste container (typically high-density polyethylene, HDPE) exclusively for halogenated nitroaromatic waste.

  • Verify Compatibility: Ensure the waste container contains zero strong bases (e.g., NaOH, KOH, alkoxides) or strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Mixing these with 2-bromo-3,5-dinitrothiophene will create a reactive hazard.

  • Solvent Dilution (If Applicable): If the compound is in solution, ensure the solvent is compatible (e.g., ethyl acetate, DMF) and clearly note the solvent composition on the waste log[1]. Do not allow the solvent to completely evaporate, as dry polynitrated compounds are significantly more sensitive to friction and shock.

Phase 2: Containment and Storage
  • Labeling: Apply a GHS-compliant hazardous waste label immediately. The label must explicitly state: "Halogenated Nitroaromatic Waste: 2-Bromo-3,5-dinitrothiophene. Toxic, Irritant, Potential Reactive Hazard."

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any catastrophic leaks.

  • Environmental Controls: Store the waste in a designated hazardous waste accumulation area that is cool, dry, well-ventilated, and strictly isolated from direct sunlight and heat sources.

Phase 3: EHS Handoff and Incineration
  • Manifesting: Provide your institutional Environmental Health and Safety (EHS) department with a full characterization of the waste, including the exact mass/volume and the Safety Data Sheet (SDS).

  • Professional Collection: EHS will transfer the material to a licensed hazardous waste disposal company.

  • Destruction: The licensed facility will utilize high-temperature incineration equipped with specialized scrubbers. The scrubbers are necessary to safely neutralize the sulfur oxides ( SOx​ ), nitrogen oxides ( NOx​ ), and hydrogen bromide ( HBr ) gases generated during the thermal destruction of the molecule.

Disposal Workflow Visualization

The following diagram illustrates the strict logistical pipeline required to safely manage 2-bromo-3,5-dinitrothiophene from the benchtop to final destruction.

G A 1. Waste Generation (2-Bromo-3,5-dinitrothiophene) B 2. Hazard Assessment & Compatibility Verification A->B C 3. Strict Segregation (Exclude Bases & Reducers) B->C D 4. Secure Storage (Cool, Dark, Secondary Containment) C->D E 5. EHS Notification & Waste Manifesting D->E F 6. Licensed High-Temperature Incineration (with Scrubbers) E->F

Logical workflow for the professional disposal of 2-Bromo-3,5-dinitrothiophene waste.

Emergency Spill Response

In the event of an accidental spill during the disposal process:

  • Evacuate and Assess: Immediately clear the immediate area. Do not attempt to clean up a large spill without proper EHS oversight.

  • PPE: Responders must wear heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a lab coat. For large spills involving dust generation, a properly fitted respirator is required due to acute inhalation toxicity.

  • Containment: Gently cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand) to prevent dust generation. Never use combustible materials like sawdust or paper towels to absorb polynitrated compounds.

  • Collection: Use non-sparking tools to sweep up the absorbed material. Place it into a dedicated, sealed container and immediately initiate the EHS handoff protocol described in Phase 3.

References

  • NextSDS. "4-bromo-2,6-dinitrophenol — Chemical Substance Information". NextSDS. Available at:[Link]

  • ACS Omega. "Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells". American Chemical Society. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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